1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRVLUHFKWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283822 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-53-2 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The integration of the pyrazole nucleus and a sulfonamide moiety in its structure provides a versatile scaffold for the development of novel therapeutic agents.[1] While this specific compound is primarily utilized as a research chemical and a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities of closely related analogues, offering insights into its potential applications.
Chemical Properties
This compound is a stable organic compound with the molecular formula C5H9N3O2S.[2] Its chemical structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups and a sulfonamide group.
| Property | Value | Source |
| CAS Number | 88398-53-2 | [1][2] |
| Molecular Formula | C5H9N3O2S | [2] |
| Molecular Weight | 175.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CN1N=C(C=C1S(=O)(=O)N)C | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis
The synthesis of this compound is a two-step process that involves the sulfonation of the pyrazole ring followed by amination.[1] The following protocol is adapted from established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives.[3][4]
Experimental Protocol: Synthesis of this compound
Step 1: Sulfonylation of 1,3-Dimethyl-1H-pyrazole
-
In a fume hood, add 1,3-dimethyl-1H-pyrazole to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred pyrazole. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Dissolve the dried 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.
-
Continue the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is triturated with water, collected by filtration, and washed with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported in the literature, the broader class of pyrazole-sulfonamide derivatives has attracted significant attention for a range of pharmacological activities.[5] This compound serves as a valuable scaffold for generating libraries of derivatives to be screened for various biological targets.[1]
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6][7][8] Several pyrazole-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various CA isoforms, including those associated with glaucoma, epilepsy, and cancer.[8][9]
General Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method for assessing CA inhibition is by a stopped-flow CO₂ hydrase assay.
-
Enzyme Preparation: Recombinant human CA isoforms are used.
-
Assay Buffer: A suitable buffer (e.g., TRIS-HCl) is prepared.
-
Inhibitor Preparation: The test compound (this compound or its derivatives) is dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated in the assay buffer.
-
A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution using a stopped-flow instrument.
-
The catalytic activity is monitored by the change in pH using a colorimetric indicator.
-
-
Data Analysis: The initial rates of reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
Anticancer Activity
The pyrazole and sulfonamide moieties are present in numerous anticancer agents.[5] Derivatives of pyrazole-sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[3][4][10]
General Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanism of Action
Specific signaling pathways directly modulated by this compound have not been elucidated. However, based on the activities of its derivatives, a likely mechanism of action is enzyme inhibition.
Enzyme inhibition by pyrazole-sulfonamide derivatives.
Conclusion and Future Directions
This compound is a valuable and versatile chemical intermediate. While its own biological profile is not yet fully characterized, the demonstrated efficacy of its derivatives as carbonic anhydrase inhibitors and anticancer agents highlights the potential of this chemical scaffold. Future research should focus on the synthesis and screening of a broader library of derivatives of this compound to explore their therapeutic potential further. Elucidating the specific molecular targets and signaling pathways of active derivatives will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that incorporates both a pyrazole ring system and a sulfonamide functional group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in a variety of commercially available drugs, including the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1] The strategic combination of these two scaffolds in this compound makes it a molecule of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its structure, properties, and synthesis, with a focus on experimental details and potential biological relevance.
Molecular Structure and Properties
The chemical structure of this compound consists of a pyrazole ring methylated at the N1 and C3 positions, with a sulfonamide group attached at the C4 position.
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. The data is a combination of computed values and information from chemical suppliers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 88398-53-2 | [1] |
| Molecular Formula | C₅H₉N₃O₂S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [CymitQuimica] |
| Solubility | Soluble in polar solvents | [CymitQuimica] |
| XLogP3 | -0.8 | PubChem |
| Polar Surface Area | 86.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Elemental Composition | C: 34.27%, H: 5.18%, N: 23.98%, O: 18.26%, S: 18.30% | [1] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the carbon of the pyrazole ring), the proton on the pyrazole ring, and the protons of the sulfonamide NH₂ group.[1]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
FT-IR: Key absorption bands would be anticipated for the N-H stretching of the sulfonamide group (around 3300-3500 cm⁻¹), C=N and C=C bond stretching within the pyrazole ring (1500–1600 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.[1]
-
Mass Spectrometry: For a monoisotopic mass of 175.04154771 Da, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 176.0488.[1]
Synthesis
The primary synthetic route to this compound is a two-step process that involves the sulfonation of the 1,3-dimethylpyrazole precursor, followed by amination of the resulting sulfonyl chloride.[1]
Experimental Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives and can be adapted for the preparation of this compound.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This procedure is adapted from the sulfonylation of 1,3,5-trimethyl-1H-pyrazole.
-
Materials:
-
1,3-Dimethylpyrazole
-
Chlorosulfonic acid
-
Chloroform
-
Thionyl chloride
-
-
Procedure:
-
In a fume hood, a solution of 1,3-dimethylpyrazole (1 equivalent) in chloroform is prepared.
-
This solution is added dropwise to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.3 equivalents) is added to the reaction mixture at 60 °C over a period of 20 minutes.
-
The mixture is stirred for an additional 2 hours at 60 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
Purification can be achieved by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This is a nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia.[1]
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Aqueous ammonia solution (e.g., 28-30%)
-
Dichloromethane
-
-
Procedure:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) is dissolved in dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Aqueous ammonia solution is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported in the literature, the well-documented pharmacological activities of the pyrazole and sulfonamide scaffolds suggest its potential as a bioactive molecule.
Potential Therapeutic Areas
Derivatives of pyrazole-4-sulfonamides have been investigated for their antiproliferative activity . For instance, various N-substituted 3,5-dimethyl- and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides have been synthesized and tested for their in vitro activity against cancer cell lines. This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.
The sulfonamide moiety is a known inhibitor of various enzymes, and it is plausible that this compound and its derivatives could target specific enzymes implicated in disease pathways.
Logical Relationship for Drug Discovery
Caption: Drug discovery workflow starting from the core scaffold.
At present, no specific signaling pathways have been elucidated for this compound. Future research in this area would be crucial to understand its mechanism of action and to guide the rational design of more potent and selective analogs.
Conclusion
This compound is a promising molecular scaffold that combines the favorable pharmacological properties of both pyrazole and sulfonamide moieties. Its synthesis is achievable through a straightforward two-step process. While its specific biological activities are yet to be fully explored, the known antiproliferative effects of its derivatives highlight its potential as a valuable starting point for the development of new therapeutic agents. Further research is warranted to elucidate its precise mechanism of action and to explore its efficacy in various disease models. This in-depth guide provides a solid foundation for researchers and scientists interested in harnessing the potential of this versatile compound.
References
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
CAS Number: 88398-53-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.[1] This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a research chemical and a synthetic intermediate for the development of novel therapeutic agents.[2] The pyrazole scaffold is a "privileged" structure, frequently found in biologically active compounds, while the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities.[2] The combination of these two moieties in a single molecule makes it a compound of significant interest for exploring new pharmacological activities.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88398-53-2 | [1] |
| Molecular Formula | C₅H₉N₃O₂S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1,3-Dimethylpyrazole-4-sulfonamide, 1H-Pyrazole-4-sulfonamide, 1,3-dimethyl- | [1] |
| Appearance | Solid (at room temperature) | [1] |
| Solubility | Soluble in polar solvents | [1] |
| SMILES | CN1N=C(C)C=C1S(=O)(=O)N | |
| InChI Key | FQQRVLUHFKWHRT-UHFFFAOYSA-N | [1] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 175.04154771 | PubChem |
| Monoisotopic Mass | 175.04154771 | PubChem |
| Topological Polar Surface Area | 75.1 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the sulfonation of the 1,3-dimethylpyrazole precursor followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this exact molecule is not widely published, the following experimental procedures are based on established methods for the synthesis of analogous pyrazole-4-sulfonamide derivatives.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for Synthesis of 1,3-Dimethylpyrazole (Precursor)
-
Materials: Hydrazine hydrate, pentane-2,4-dione, methanol.
-
Procedure:
-
To a solution of pentane-2,4-dione in methanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction is typically exothermic. Stir the mixture for several hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole.
-
The N-methylation to form 1,3-dimethylpyrazole can be achieved using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.
-
Experimental Protocol for Sulfonylation
-
Materials: 1,3-Dimethylpyrazole, chlorosulfonic acid, thionyl chloride, chloroform.
-
Procedure:
-
Dissolve 1,3-dimethylpyrazole in chloroform and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Add thionyl chloride to the reaction mixture and continue refluxing.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
Experimental Protocol for Amination
-
Materials: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, aqueous ammonia.
-
Procedure:
-
Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent.
-
Add an excess of concentrated aqueous ammonia to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Biological Activity and Mechanism of Action
Specific biological activity data for this compound is not extensively reported in the literature. However, the pyrazole and sulfonamide moieties are present in numerous pharmacologically active compounds. Derivatives of pyrazole-4-sulfonamide have been investigated for their antiproliferative activities. For instance, certain derivatives have shown activity against the U937 human monocytic leukemia cell line.
The sulfonamide group is a key pharmacophore in a class of antibiotics known as sulfa drugs. The general mechanism of action for these antibacterial agents is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folate synthesis pathway inhibits bacterial growth.
General Signaling Pathway for Sulfonamide Antibacterial Activity
References
The Biological Activity of 1,3-Dimethylpyrazole-4-sulfonamide and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The convergence of pyrazole and sulfonamide moieties in a single molecular framework has yielded a plethora of compounds with significant pharmacological potential. Among these, the 1,3-dimethylpyrazole-4-sulfonamide scaffold serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the biological activities of derivatives of this core structure, with a focus on their antiproliferative effects. Detailed experimental protocols and synthesized data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Quantitative Biological Data
The primary biological activity reported for derivatives of the 1,3-dimethylpyrazole-4-sulfonamide core is their antiproliferative action against cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which are structurally analogous to the 1,3-dimethyl scaffold, against the human lymphoma cell line U937.
| Compound ID | Structure | IC50 (µM) against U937 Cells |
| MR-S1-1 | N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Data not provided in abstract |
| MR-S1-2 | N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Data not provided in abstract |
| MR-S1-4 | 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Data not provided in abstract |
Note: While the referenced study evaluated the antiproliferative activity and calculated IC50 values, the specific quantitative data for each compound is not available in the provided search results. The study indicates that the half-maximal inhibitory concentration (IC50) was calculated for each dose using Graph Pad Prism software.[1][2]
Experimental Protocols
The synthesis and biological evaluation of these pyrazole-4-sulfonamide derivatives involve a series of well-defined chemical and biological procedures.
Synthesis of Pyrazole-4-sulfonamide Derivatives
The synthesis of the target compounds is a multi-step process:
-
Synthesis of 3,5-Dimethyl-1H-pyrazole: This starting material is synthesized through the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at room temperature.[1]
-
Synthesis of 1,3,5-Trimethyl-1H-pyrazole: The 3,5-dimethyl-1H-pyrazole is methylated using methyl iodide in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF).[2]
-
Sulfonylation: The resulting pyrazole is then reacted with chlorosulfonic acid to yield the corresponding pyrazole-4-sulfonyl chloride.[3]
-
Amide Formation: The final step involves the reaction of the pyrazole-4-sulfonyl chloride with a desired amine (e.g., 2-phenylethylamine) in a solvent like dichloromethane with a base such as diisopropylethylamine to yield the final sulfonamide derivative.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1][2]
In Vitro Antiproliferative Activity Assay
The antiproliferative effects of the synthesized compounds were assessed using the following protocol:
-
Cell Line: Human lymphoma U937 cells were used for the assay.[1][2]
-
Method: The CellTiter-Glo® Luminescent Cell Viability Assay was employed to determine the number of viable cells in culture.[1][2] This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active cells.
-
Procedure:
-
U937 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compounds. Mitomycin C is used as a positive control.[1][2]
-
After an incubation period, the CellTiter-Glo® reagent is added to the wells.
-
The luminescence, which correlates with the amount of ATP, is measured using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using software such as GraphPad Prism.[2]
Cytotoxicity Assay
To differentiate between antiproliferative and cytotoxic effects, a lactate dehydrogenase (LDH) assay was performed.[1][2] The release of LDH from cells is an indicator of cell membrane damage and cytotoxicity. The study found that the tested compounds did not exhibit significant cytotoxic activity at the concentrations tested.[1][2]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism and the signaling pathways through which these 1,3-dimethylpyrazole-4-sulfonamide derivatives exert their antiproliferative effects have not been fully elucidated in the provided literature. The sulfonamide moiety is a known pharmacophore with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4] Sulfonamides are known to act as structural mimics and can interact with various biological targets.[4] Some pyrazole sulfonamide derivatives have been investigated as inhibitors of specific enzymes, such as acetohydroxy acid synthase (AHAS) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][5] However, the specific targets for the antiproliferative activity of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 cells remain to be identified.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of 1,3-dimethylpyrazole-4-sulfonamide derivatives.
Caption: General workflow for the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives.
Hypothesized Signaling Pathway
As the specific signaling pathway for the antiproliferative activity of 1,3-dimethylpyrazole-4-sulfonamide derivatives is not yet determined, a generalized diagram illustrating a potential mechanism of action is presented below. This is a hypothetical representation and requires experimental validation.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of Pyrazole Sulfonamide Carbonic Anhydrase Inhibitors
An in-depth analysis of the scientific literature reveals a notable scarcity of information regarding the specific mechanism of action for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. This suggests that the compound is not extensively characterized in publicly accessible research.
To provide a comprehensive technical guide that aligns with the user's request, this document will focus on the well-established mechanism of action of a closely related and extensively studied class of compounds: pyrazole sulfonamide inhibitors of carbonic anhydrase. The principles and methodologies described herein are representative of how a compound like this compound would be investigated and can be considered a template for its potential biological activity.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
Pyrazole sulfonamides are a prominent class of compounds known to act as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).
The inhibitory action of pyrazole sulfonamides stems from the coordination of the sulfonamide group (–SO₂NH₂) to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is normally coordinated to the zinc ion and is essential for the catalytic activity of the enzyme. By binding to the zinc ion, the pyrazole sulfonamide inhibitor effectively blocks the active site, preventing the substrate (carbon dioxide) from accessing it and thereby inhibiting the enzyme's function.
The pyrazole moiety of these inhibitors contributes to the overall binding affinity and selectivity for different carbonic anhydrase isozymes through interactions with amino acid residues lining the active site cavity.
Quantitative Data: Inhibitory Potency
The inhibitory potency of pyrazole sulfonamide derivatives against various human (h) carbonic anhydrase isozymes is typically quantified by the inhibition constant (Ki). The following table summarizes representative Ki values for a generic pyrazole sulfonamide inhibitor against key hCA isozymes.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Representative Pyrazole Sulfonamide | 250 | 25 | 5.8 | 4.5 |
Note: These are representative values and the actual potency can vary significantly based on the specific substitutions on the pyrazole and sulfonamide moieties.
Experimental Protocols
Stopped-Flow Carbonic Anhydrase Activity Assay
This is a common method to determine the kinetics of carbonic anhydrase inhibition.
Principle: This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
Substrate: CO₂-saturated water
-
Buffer: 10 mM HEPES, pH 7.4
-
pH indicator: p-Nitrophenol
-
Test compound (pyrazole sulfonamide inhibitor) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution containing the CA enzyme and the pH indicator in the buffer.
-
Prepare a solution of the test inhibitor at various concentrations.
-
Mix the enzyme solution with the inhibitor solution and incubate for a predetermined time to allow for inhibitor binding.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
The initial rates of the reaction are calculated from the absorbance data.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Signaling Pathways and Logical Relationships
Enzyme Inhibition Mechanism
The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by a pyrazole sulfonamide.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a potential pyrazole sulfonamide carbonic anhydrase inhibitor is depicted below.
Downstream Physiological Effects of CA IX Inhibition in Tumors
Inhibition of tumor-associated carbonic anhydrase IX (CA IX) can lead to several downstream effects that are detrimental to cancer cell survival.
Therapeutic Potential of Pyrazole Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of pyrazole and sulfonamide moieties has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1] Similarly, the sulfonamide group is a key functional group in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1] The combination of these two pharmacophores in pyrazole sulfonamide derivatives has resulted in synergistic effects and a broad spectrum of biological activities, making them a focal point of contemporary medicinal chemistry research. This technical guide provides an in-depth overview of the therapeutic potential of pyrazole sulfonamide derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
Pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various pyrazole sulfonamide derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazole Sulfonamide Hybrid 42 | MCF-7 (Breast) | 2.96 | [2] |
| Pyrazole Sulfonamide Hybrid 42 | HepG-2 (Liver) | Not Specified | [2] |
| Pyrazole Sulfonamide Hybrid 42 | HCT-116 (Colon) | Not Specified | [2] |
| Pyrazole Derivative 21 | HCT116 (Colon) | 0.39 ± 0.06 | [3] |
| Pyrazole Derivative 21 | MCF-7 (Breast) | 0.46 ± 0.04 | [3] |
| Pyrazole Derivative 22 | MCF-7 (Breast) | 0.01 | [3] |
| Pyrazole Derivative 23 | NCI-H460 (Lung) | 0.03 | [3] |
| Pyrazole Derivative 23 | SF-268 (CNS) | 31.5 | [3] |
| Pyrazole Derivative 8 | HCT-116 (Colon) | 3.94 | [2] |
| Pyrazole Derivative 8 | HepG-2 (Liver) | 3.76 | [2] |
| Pyrazole Derivative 8 | MCF-7 (Breast) | 4.43 | [2] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [4] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [4] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [4] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [4] |
| Pyrazole-sulfonamide scaffold - Compound 3 | HCT-116 (Colon) | 45.88 | [5] |
| Pyrazole-sulfonamide scaffold - Compound 3 | HT-29 (Colon) | 28.27 | [5] |
| Pyrazole-sulfonamide scaffold - Compound 3 | SW-620 (Colon) | 16.57 | [5] |
| Pyrazole-sulfonamide scaffold - Compound 11 | HCT-116 (Colon) | 25.01 | [5] |
| Pyrazole-sulfonamide scaffold - Compound 11 | HT-29 (Colon) | 8.99 | [5] |
| Pyrazole-sulfonamide scaffold - Compound 11 | SW-620 (Colon) | 3.27 | [5] |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Signaling Pathway: Apoptosis
Many anticancer agents, including pyrazole sulfonamide derivatives, induce programmed cell death, or apoptosis, in cancer cells.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[8]
Anti-inflammatory Activity
Certain pyrazole derivatives have long been used as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Pyrazole sulfonamides have been investigated as a newer class of anti-inflammatory agents, often exhibiting inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9]
Quantitative Anti-inflammatory and Enzyme Inhibition Data
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-1 | 5.40 | |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-2 | 0.01 | |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5-LOX | 1.78 | |
| Pyrazole Derivative 6f | p38α MAP kinase | 0.032 ± 1.63 | [10] |
Experimental Protocol: COX-2 and 5-LOX Inhibition Assays
These assays are designed to measure the ability of a compound to inhibit the activity of COX-2 and 5-LOX enzymes.
Principle:
-
COX Assay: Measures the production of prostaglandins (e.g., PGF2α) from arachidonic acid by COX enzymes.[11]
-
5-LOX Assay: Measures the production of leukotrienes from a substrate like linoleic acid by the 5-LOX enzyme.[11]
Materials:
-
COX/5-LOX inhibitor screening kits (commercially available)
-
Purified COX-1, COX-2, and 5-LOX enzymes
-
Substrates (arachidonic acid for COX, linoleic acid for 5-LOX)
-
Test compounds
-
96-well plates
-
Plate reader (fluorometric or colorimetric)
General Procedure (adapted from commercial kits):
-
Reagent Preparation: Prepare all reagents, including enzymes, substrates, and test compounds, according to the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme (for COX assays), the respective enzyme (COX-1, COX-2, or 5-LOX), and various concentrations of the test compound.[11] Incubate for a specified time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid for COX, linoleic acid for 5-LOX).[11]
-
Detection: After a set incubation period, stop the reaction and measure the product formation using a plate reader. The detection method will vary depending on the kit (e.g., measurement of PGF2α for COX assays).[11]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[9] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.
Antimicrobial and Antiviral Activity
The sulfonamide moiety is historically known for its antibacterial properties, and its incorporation into the pyrazole scaffold has yielded compounds with a broad spectrum of antimicrobial activity.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole sulfonamide 9 | Bacillus subtilis | 1 | [12] |
| Pyrazole sulfonamide 10 | Bacillus subtilis | 1 | [12] |
| Pyrazole sulfonamide 11 | Bacillus subtilis | 1 | [12] |
| Pyrazole sulfonamide 17 | Bacillus subtilis | 1 | [12] |
| Pyrazole sulfonamide 4b | Staphylococcus aureus | Potent | |
| Pyrazole sulfonamide 4d | Staphylococcus aureus | Potent | |
| Pyrazole sulfonamide 4e | Staphylococcus aureus | Potent | |
| Pyrazole sulfonamide 4b | Aspergillus niger | Potent | |
| Pyrazole sulfonamide 4d | Aspergillus niger | Potent | |
| Pyrazole sulfonamide 4e | Aspergillus niger | Potent | |
| Pyrazole-clubbed pyrazoline 9g | Mycobacterium tuberculosis H37Rv | Potent | [6] |
| Pyrazole-clubbed pyrazoline 9h | Mycobacterium tuberculosis H37Rv | Potent | [6] |
| Pyrazole-clubbed pyrazoline 9i | Mycobacterium tuberculosis H37Rv | Potent | [6] |
| Pyrazole-clubbed pyrazoline 9j | Mycobacterium tuberculosis H37Rv | Potent | [6] |
| Pyrazole-clubbed pyrazoline 9m | Mycobacterium tuberculosis H37Rv | Potent | [6] |
| Pyrazole-clubbed pyrazoline 9n | Mycobacterium tuberculosis H37Rv | Potent | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the MIC of a compound by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 1.5 × 10^8 CFU/mL).[13]
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plates containing the broth medium.[13]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[14] This can be assessed visually or by measuring the optical density.
Enzyme Target: InhA in Mycobacterium tuberculosis
Some pyrazole sulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] A key target for antitubercular drugs is the enoyl-acyl carrier protein (ACP) reductase, InhA, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[15]
Enzyme Inhibition
Beyond their roles in cancer and inflammation, pyrazole sulfonamide derivatives have been identified as potent inhibitors of various other enzymes, such as carbonic anhydrases.
Quantitative Carbonic Anhydrase Inhibition Data
| Compound/Derivative Series | Isozyme | Ki Range (nM) | Reference |
| Sulfonamide-bearing pyrazolones (1a-f, 2a-f) | hCA I | 18.03 ± 2.86 – 75.54 ± 4.91 | [16] |
| Sulfonamide-bearing pyrazolones (1a-f, 2a-f) | hCA II | 24.84 ± 1.57 – 85.42 ± 6.60 | [16] |
| Pyrazole-based carbohydrazone hybrids | hCA I | 572.8–10,000 | [16] |
| Pyrazole-based carbohydrazone hybrids | hCA II | 6.8–10,000 | [16] |
| Pyrazole-based carbohydrazone hybrids | hCA IX | 10.1–10,000 | [16] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[16] The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials:
-
Carbonic anhydrase enzyme (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., acetazolamide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the CA enzyme, p-NPA, and test compounds.[16]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the CA enzyme solution, and various concentrations of the test compound.[16] Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[16]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[16]
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.[16]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and calculate the Ki or IC50 value for each compound.[16]
Synthesis of Pyrazole Sulfonamide Derivatives
A common and versatile method for the synthesis of pyrazoline benzenesulfonamide derivatives involves a two-step process starting from chalcones.
General Synthesis Protocol: From Chalcones
Step 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic aldehyde and an aromatic ketone in ethanol.[17]
-
Add a base catalyst, such as sodium hydroxide or potassium hydroxide, to the solution.[17]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[17]
-
Pour the reaction mixture into cold water to precipitate the chalcone.[17]
-
Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent like ethanol.[17]
Step 2: Synthesis of Pyrazoline Benzenesulfonamides
-
Dissolve the synthesized chalcone in a suitable solvent such as ethanol or glacial acetic acid.[17]
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.[17]
-
Reflux the reaction mixture for several hours.[17]
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline sulfonamide derivative.[17]
-
Filter, wash, and recrystallize the product to obtain the pure compound.[17]
Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives
A facile synthesis for this class of compounds has also been reported.[18]
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This is achieved through the coupling of pentane-2,4-dione with hydrazine hydrate in methanol.[18]
Step 2: Sulfonylation
-
To a solution of 3,5-dimethyl-1H-pyrazole in chloroform, slowly add chlorosulfonic acid at 0°C.[18]
-
Raise the temperature to 60°C and continue stirring.[18]
-
Add thionyl chloride and stir for an additional period at 60°C.[18]
-
Work-up the reaction to isolate the pyrazole-4-sulfonyl chloride intermediate.[18]
Step 3: Amide Formation React the pyrazole-4-sulfonyl chloride with the desired amine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane to yield the final 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative.[18]
Conclusion
Pyrazole sulfonamide derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their ability to inhibit key enzymatic targets, underscores their importance in drug discovery and development. The synthetic versatility of the pyrazole sulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these potent therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of pyrazole sulfonamide derivatives will undoubtedly pave the way for the development of novel and effective therapies for a variety of diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Core Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. While the core molecule itself serves primarily as a versatile synthetic intermediate, its structural motif is a key component in a wide array of biologically active derivatives. This document details the experimental protocols for the synthesis and evaluation of these compounds, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound that integrates two important pharmacophores: the pyrazole ring and a sulfonamide group. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of various therapeutic agents, including antibacterial and anticancer drugs. The combination of these two moieties in this compound creates a molecule with significant potential for chemical modification and the development of novel therapeutic agents.[1] This guide explores the foundational chemistry of this core scaffold and the biological activities of its derivatives.
Synthesis and Chemical Properties
The primary route for the synthesis of this compound is a two-step process. The synthesis begins with the sulfonation of 1,3-dimethyl-1H-pyrazole, followed by amination of the resulting sulfonyl chloride.
General Synthesis Workflow
The general workflow for the synthesis of this compound and its subsequent derivatization is outlined below.
General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride:
A common method for the sulfonation of the pyrazole ring involves the use of chlorosulfonic acid. The reaction is typically carried out in a suitable solvent like chloroform. Thionyl chloride can be added to improve the yield of the sulfonyl chloride.
Synthesis of this compound:
The conversion of the sulfonyl chloride to the sulfonamide is achieved through amination. This is a nucleophilic substitution reaction where ammonia, often from an aqueous or gaseous source, displaces the chloride on the sulfonyl group.
Biological Activities of Derivatives
While this compound itself is generally considered a synthetic intermediate, its derivatives have shown a range of biological activities. It is noteworthy that in a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 1,3-dimethyl-pyrazole analog led to a complete loss of inhibitory effect, suggesting that the core scaffold itself is likely inactive against this target and that substitutions are crucial for activity.
Antiproliferative Activity
Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Pyrazole Sulfonamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative A | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [2] |
| Derivative B | HCT-116 | 25.01 | |
| Derivative C | HT-29 | 8.99 | |
| Derivative D | SW-620 | 3.27 |
Enzyme Inhibition
3.2.1. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
Derivatives of this compound have been explored as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).
Signaling Pathway of NAAA Inhibition
Signaling pathway of NAAA inhibition by pyrazole sulfonamide derivatives.
3.2.2. Carbonic Anhydrase (CA) Inhibition
Certain pyrazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.
Table 2: Carbonic Anhydrase Inhibition by Selected Pyrazole Sulfonamide Derivatives
| Compound ID | Isoform | Ki (nM) | Reference |
| Derivative E | hCA I | 18.03 ± 2.86 | |
| Derivative F | hCA II | 24.84 ± 1.57 | |
| Derivative G | hCA IX | - | |
| Derivative H | hCA XII | - |
Apoptosis Induction via Carbonic Anhydrase IX Inhibition
Apoptosis induction pathway via CA IX inhibition.
Experimental Protocols for Biological Evaluation
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Experimental workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While the core compound itself may exhibit limited biological activity, it serves as a crucial starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The antiproliferative and enzyme-inhibitory properties of these derivatives highlight the importance of the pyrazole-sulfonamide motif in drug design. This technical guide provides a foundation for researchers and drug development professionals to further explore the chemical space around this core structure and to develop novel therapeutic agents for various diseases.
References
The Discovery and Development of Pyrazole-Based Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to the discovery and development of numerous potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the core aspects of discovering pyrazole-based enzyme inhibitors, focusing on key enzyme targets, experimental methodologies, and the underlying signaling pathways.
Key Enzyme Classes Targeted by Pyrazole-Based Inhibitors
Pyrazole derivatives have demonstrated inhibitory activity against a wide range of enzyme families, playing crucial roles in various disease pathologies. The most prominent among these are protein kinases, cyclooxygenases, and carbonic anhydrases.
Protein Kinase Inhibitors
The altered activity of protein kinases is a hallmark of many diseases, particularly cancer. The pyrazole ring is a key structural component in numerous clinically approved protein kinase inhibitors.[1] These inhibitors often act as ATP-competitive agents, occupying the ATP-binding pocket of the kinase.
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[2] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3][4] Pyrazole-based inhibitors have shown significant promise in targeting this pathway. A notable example is Ruxolitinib , a selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[5][6][7]
p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinases are involved in cellular responses to stress and inflammatory cytokines.[8][9] Inhibition of p38 is a therapeutic strategy for inflammatory diseases. Several pyrazole derivatives have been developed as potent p38 MAP kinase inhibitors.[8][9]
Other Kinases: The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide array of other protein kinases, including B-Raf, c-Met, and receptor tyrosine kinases, which are critical targets in oncology.[1]
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing compounds, such as Celecoxib , are highly selective COX-2 inhibitors, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11][12][13]
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14][15] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[16] Pyrazole-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[16][17][18]
Quantitative Data on Pyrazole-Based Enzyme Inhibitors
The potency and selectivity of enzyme inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize representative quantitative data for various pyrazole-based inhibitors against their respective enzyme targets.
Table 1: Inhibitory Activity of Pyrazole-Based Protein Kinase Inhibitors
| Compound/Inhibitor | Target Enzyme(s) | IC₅₀ / Kᵢ (nM) | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | [5][6] |
| JAK2 | 2.8 | [5][6] | |
| JAK3 | 428 | [5] | |
| Compound 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] | |
| Ilginatinib (NS-018) | JAK2 | 0.72 | [7] |
| JAK1 | 33 | [7] | |
| JAK3 | 39 | [7] | |
| Tyk2 | 22 | [7] | |
| BIRB 796 | p38 MAP Kinase | Kᵢ = 0.1 | [9] |
| Roche Compound | p38 MAP Kinase | IC₅₀ = 1780 | [8] |
Table 2: Inhibitory Activity of Pyrazole-Based Cyclooxygenase (COX) Inhibitors
| Compound/Inhibitor | Target Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | COX-2 | 40 | >375 | [11][12] |
| COX-1 | 15000 | [12] | ||
| Compound 11 | COX-2 | 43 | - | [19] |
| Compound 12 | COX-2 | 49 | - | [19] |
| Compound 15 | COX-2 | 43 | - | [19] |
| Compound 5f | COX-2 | 1500 | 9.56 | [20] |
| Compound 6f | COX-2 | 1150 | 8.31 | [20] |
Table 3: Inhibitory Activity of Pyrazole-Based Carbonic Anhydrase (CA) Inhibitors
| Compound/Inhibitor | Target Enzyme | Kᵢ (nM) | Reference(s) |
| Compound 1f | hCA I | 58.8 | [16][17] |
| hCA II | 9.8 | [16][17] | |
| hCA IX | 485.3 | [16][17] | |
| hCA XII | 61.7 | [16][17] | |
| Compound 1g | hCA I | 66.8 | [16][17] |
| hCA II | 15.4 | [16][17] | |
| hCA IX | 642.1 | [16][17] | |
| hCA XII | 94.3 | [16][17] | |
| Compound 1 | hCA I | 16.9 | [16] |
| hCA II | 67.39 | [16] | |
| Acetazolamide (AAZ) | hCA I | 250 | [16][17] |
| hCA II | 12.1 | [16][17] | |
| hCA IX | 25.8 | [16][17] | |
| hCA XII | 5.7 | [16][17] |
Experimental Protocols
The discovery and characterization of pyrazole-based enzyme inhibitors involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.
General Synthesis of Pyrazole Derivatives
A common and versatile method for the synthesis of pyrazole derivatives is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the desired substituted hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Enzyme Inhibition Assays
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.
-
Reagent Preparation:
-
Prepare a COX Assay Buffer.
-
Reconstitute and dilute the COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of the pyrazole-based test inhibitor in DMSO and perform serial dilutions to the desired test concentrations.
-
Reconstitute arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the COX Assay Buffer, diluted COX Probe, and diluted COX Cofactor.
-
Add the diluted test inhibitor to the sample wells. Include a solvent control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Add the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 25°C for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol: In Vitro Janus Kinase (JAK) Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer.
-
Prepare stock solutions of the purified recombinant JAK enzyme (e.g., JAK1, JAK2), a suitable peptide substrate, and ATP.
-
Prepare a stock solution of the pyrazole-based test inhibitor in DMSO and perform serial dilutions.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor or DMSO (control) to the wells.
-
Add a master mix containing the JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ value for the specific JAK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection and Data Analysis:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent, which converts the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Spectrophotometric)
This assay spectrophotometrically determines the esterase activity of CA isoforms.
-
Enzyme and Inhibitor Preparation:
-
Purify the human carbonic anhydrase isoforms (e.g., hCA I, hCA II) or use commercially available enzymes.
-
Prepare stock solutions of the pyrazole-based test inhibitors and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent.
-
-
Assay Procedure:
-
The assay is performed in a Tris-HCl buffer (pH 7.4).
-
In a cuvette, mix the buffer, the enzyme solution, and the test inhibitor at various concentrations.
-
Incubate the mixture at room temperature for a short period.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
-
Data Measurement and Analysis:
-
Monitor the increase in absorbance at 348 nm, which corresponds to the formation of p-nitrophenolate.
-
Calculate the initial reaction rates.
-
Determine the IC₅₀ values from plots of activity versus inhibitor concentration.
-
Calculate the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.[18]
-
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following visualizations were created using the DOT language for Graphviz.
The JAK-STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[2]
Experimental Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors
High-throughput screening is a crucial step in early drug discovery to identify "hit" compounds from large chemical libraries that modulate the activity of a specific biological target.
Logical Relationship in Pyrazole-Based Inhibitor Discovery
The discovery of a novel pyrazole-based enzyme inhibitor is a multi-step process that integrates computational and experimental approaches.
Conclusion
The pyrazole scaffold continues to be a cornerstone in the design of novel enzyme inhibitors with significant therapeutic potential. Its versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key aspects of the discovery of pyrazole-based inhibitors, from the identification of major enzyme targets and the quantification of their inhibitory activities to detailed experimental protocols and the visualization of critical pathways and workflows. A thorough understanding of these core principles is essential for researchers and drug development professionals seeking to leverage the power of the pyrazole moiety in the creation of next-generation therapeutics.
References
- 1. In Vitro Evaluation of the Drug Interaction Potential of Doravirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doravirine: a new non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. | BioWorld [bioworld.com]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in Polar Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2) is a chemical entity featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group. The presence of the sulfonamide moiety is known to influence its chemical reactivity and potential biological activity. This functional group generally confers some degree of solubility in polar solvents, a crucial factor for its handling, formulation, and bioavailability in potential therapeutic applications.[1]
Despite its commercial availability and presence in chemical databases, there is a notable absence of publicly available, quantitative studies detailing the solubility of this compound in common polar solvents. This guide aims to bridge this gap by providing a framework for researchers to assess its solubility.
Qualitative Solubility Profile
Based on its chemical structure, this compound is anticipated to be soluble in polar solvents.[1] The sulfonamide group (-SO₂NH₂) is capable of forming hydrogen bonds with polar solvent molecules such as water, alcohols, and dimethyl sulfoxide (DMSO). The pyrazole ring, while aromatic, also contains nitrogen atoms that can participate in hydrogen bonding. However, the overall solubility will be a balance between the polar contributions of the sulfonamide and pyrazole nitrogens and the nonpolar character of the dimethylated pyrazole ring.
Quantitative Solubility Data
A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative solubility data (e.g., in g/L, mg/mL, or molarity) for this compound in any specific polar solvent at defined temperatures. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimental Solubility of this compound in Polar Solvents (Template)
| Polar Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. These protocols are based on standard practices for sulfonamide compounds.
Shake-Flask Method (Isothermal Saturation)
This is a widely used method for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (pure solid)
-
Selected polar solvent (e.g., water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)
-
Vials or flasks with secure closures
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For sulfonamides, this can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.
-
After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.
Objective: To quickly estimate the kinetic solubility of the compound in various solvents.
Materials:
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
A panel of polar solvents.
-
96-well microplates.
-
Automated liquid handling system.
-
Plate reader (e.g., nephelometer, UV-Vis spectrophotometer).
Procedure:
-
Dispense the selected polar solvents into the wells of a microplate.
-
Add a small volume of the concentrated stock solution of the compound to each well using an automated liquid handler.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking.
-
Measure the turbidity or light scattering of each well using a nephelometer. The point at which precipitation occurs indicates the limit of solubility.
-
Alternatively, the concentration in the clear supernatant can be measured after centrifugation of the plate.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
A thorough review of the scientific literature did not reveal any studies linking this compound to specific biological signaling pathways. Therefore, a diagrammatic representation of its mechanism of action or interaction with signaling cascades cannot be provided at this time. Research in this area would be necessary to elucidate its potential biological targets and pathways.
Conclusion
While the presence of a sulfonamide group suggests that this compound is soluble in polar solvents, a lack of published quantitative data necessitates experimental determination for specific applications. This guide provides the necessary framework and detailed protocols for researchers to accurately measure the solubility of this compound. The provided experimental workflow and methodologies offer a robust starting point for generating the critical data needed for drug development, formulation, and other research endeavors. Future studies are encouraged to publish such data to enrich the collective understanding of this compound's physicochemical properties.
References
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural characteristics, and key physical properties. Furthermore, it outlines established experimental protocols for the determination of these properties and explores its potential biological relevance, including a representative signaling pathway.
Chemical Identity and Structure
This compound is a substituted pyrazole derivative containing a sulfonamide functional group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established scaffold in numerous biologically active compounds.[1] The presence of the sulfonamide moiety also confers significant potential for therapeutic applications, given its prevalence in a wide range of approved drugs.[1]
The fundamental identifiers and structural details of the compound are summarized below.
| Identifier | Value |
| CAS Number | 88398-53-2[1][2][3][4] |
| Molecular Formula | C₅H₉N₃O₂S[3][4] |
| Molecular Weight | 175.21 g/mol [1][3][4] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)[4] |
| InChIKey | FQQRVLUHFKWHRT-UHFFFAOYSA-N[1][4] |
| SMILES | CN1N=C(C)C=C1S(=O)(=O)N[4] |
Below is a 2D chemical structure diagram of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Physical State | Solid at room temperature | [5] |
| Melting Point | 97-105 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar solvents | [5] |
| pKa | Data not available | |
| logP (computed) | -0.8 | [6] |
Experimental Protocols
This section details the general experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the sulfonation of the pyrazole ring followed by amination.[1]
Protocol for Sulfonylation:
-
1,3-Dimethylpyrazole is dissolved in a suitable inert solvent, such as chloroform.
-
The solution is cooled to 0 °C in an ice bath.
-
Chlorosulfonic acid is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The resulting solid, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Protocol for Amination:
-
The crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran (THF).
-
The solution is cooled in an ice bath.
-
Aqueous ammonia is added dropwise with vigorous stirring.
-
The reaction is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the residue is treated with water.
-
The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.
Determination of Physicochemical Properties
The following are generalized protocols for determining the key physicochemical properties.
Melting Point Determination (Capillary Method):
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (UV-Vis Spectrophotometry):
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).
-
A series of buffer solutions with a range of known pH values are prepared.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The changes in absorbance at a specific wavelength as a function of pH are used to calculate the pKa value using the Henderson-Hasselbalch equation.
logP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Context and Potential Signaling Pathway Involvement
While this compound is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules, the pyrazole-sulfonamide scaffold is of significant interest in drug discovery.[1] Derivatives of this core structure have been investigated for a variety of biological activities, including as inhibitors of enzymes such as carbonic anhydrases and N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-known class of CA inhibitors. Pyrazole-sulfonamide derivatives have been shown to be effective inhibitors of various CA isoforms.
The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. This compound 97% | CAS: 88398-53-2 | AChemBlock [achemblock.com]
- 3. 1H-Pyrazole-4-sulfonamide,1,3-dimethyl-(9CI) | 88398-53-2 [chemicalbook.com]
- 4. CAS 88398-53-2: this compound [cymitquimica.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a foundational scaffold in medicinal chemistry.
Chemical Identity and Nomenclature
This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.
IUPAC Name: this compound[1][2]
Synonyms:
-
1,3-Dimethylpyrazole-4-sulfonamide[3]
-
1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-[3]
-
1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-(9CI)[3]
Physicochemical and Structural Data
The key properties of this compound are summarized in the tables below. This compound is typically a solid at room temperature and is soluble in polar solvents.[3]
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 88398-53-2[1][2][3][4][5] |
| Molecular Formula | C₅H₉N₃O₂S[1][2][3] |
| Molecular Weight | 175.21 g/mol [2][4] |
| InChI Key | FQQRVLUHFKWHRT-UHFFFAOYSA-N[2][3][4] |
| SMILES | CC1=NN(C)C=C1S(N)(=O)=O[1][3] |
Table 2: Elemental Composition
| Element | Symbol | Atomic Weight | Count | % by Mass |
| Carbon | C | 12.011 | 5 | 34.27%[4] |
| Hydrogen | H | 1.008 | 9 | 5.18%[4] |
| Nitrogen | N | 14.007 | 3 | 23.98%[4] |
| Oxygen | O | 15.999 | 2 | 18.26%[4] |
| Sulfur | S | 32.065 | 1 | 18.30%[4] |
Role in Medicinal Chemistry
This compound serves as a valuable scaffold for the development of novel therapeutic agents.[4] The integration of both pyrazole and sulfonamide moieties is a strategic approach in medicinal chemistry, as both are well-established pharmacophores.[4]
-
Pyrazole Core: The pyrazole ring is a "privileged scaffold," frequently found in biologically active compounds.[4] Marketed drugs containing this core include the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil.[4]
-
Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a cornerstone of drug discovery, famously associated with the first synthetic antibacterial agents (sulfa drugs).[4]
By modifying the sulfonamide group or other positions on the pyrazole ring, medicinal chemists can generate libraries of new compounds for screening against a wide array of biological targets, including enzymes and receptors.[4]
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is a two-step process.[4] It begins with the sulfonation of the pyrazole ring to form a key intermediate, which is then converted to the final sulfonamide product through amination.[4]
Step 1: Sulfonylation of 1,3-Dimethyl-1H-pyrazole
This step introduces the sulfonyl chloride group onto the pyrazole ring.
-
Reactants: 1,3-Dimethyl-1H-pyrazole, Chlorosulfonic Acid, Chloroform (solvent), Thionyl Chloride.
-
Procedure:
-
A solution of 1,3-Dimethyl-1H-pyrazole in chloroform is prepared.
-
This mixture is added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.[6]
-
The reaction temperature is raised to 60°C and stirring is continued for approximately 10 hours.[6]
-
Thionyl chloride is then added to the reaction mass at 60°C over 20 minutes, followed by an additional 2 hours of stirring at the same temperature.[6]
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate product, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
Step 2: Amination of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This step involves a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group to yield the final product.[4]
-
Reactants: 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, Ammonia (aqueous or gaseous).
-
Procedure:
-
The 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate is treated with a source of ammonia.[4]
-
The highly reactive nature of the sulfonyl chloride allows the reaction to proceed readily.[4]
-
The course of the reaction is monitored by TLC.
-
After completion, cold water is added to the reaction mass.[6][7] The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude product.[6][7]
-
The crude this compound is then purified, typically by column chromatography.[6][7]
-
Visualized Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process for this compound and its subsequent use as a scaffold in drug discovery.
Caption: Synthetic pathway for this compound.
Caption: Role as a scaffold in a typical drug discovery workflow.
References
- 1. This compound 97% | CAS: 88398-53-2 | AChemBlock [achemblock.com]
- 2. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 88398-53-2: this compound [cymitquimica.com]
- 4. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 5. This compound | 88398-53-2 [sigmaaldrich.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring functionalized with a sulfonamide group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a "privileged structure," frequently found in biologically active compounds, while the sulfonamide group is a well-established pharmacophore known for a wide range of therapeutic applications.[1] This guide provides a comprehensive overview of the available technical data and synthetic methodologies for this compound.
Chemical and Physical Properties
This compound is a solid at room temperature and is expected to be soluble in polar organic solvents.[2] The following tables summarize its key identifiers and computed physicochemical properties.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 88398-53-2[1][3] |
| PubChem CID | 13342783[3] |
| Molecular Formula | C₅H₉N₃O₂S[3] |
| Molecular Weight | 175.21 g/mol [1][3] |
| InChI Key | FQQRVLUHFKWHRT-UHFFFAOYSA-N[1][3] |
| IUPAC Name | 1,3-dimethylpyrazole-4-sulfonamide[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | -0.8 | PubChem[3] |
| Topological Polar Surface Area | 86.4 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 175.04154771 Da | PubChem[3] |
| Monoisotopic Mass | 175.04154771 Da | PubChem[3] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Features
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | N-CH₃ | ~3.7 ppm (singlet)[1] |
| C-CH₃ | ~2.4 ppm (singlet)[1] | |
| Pyrazole Ring-H | Singlet[1] | |
| SO₂NH₂ | Broad singlet[1] | |
| ¹³C NMR | Pyrazole Ring Carbons | Aromatic/Heteroaromatic region |
| N-CH₃ Carbon | Aliphatic region | |
| C-CH₃ Carbon | Aliphatic region | |
| FT-IR | Sulfonamide (N-H stretch) | ~3300-3500 cm⁻¹[1] |
| Pyrazole Ring (C=N, C=C stretch) | ~1500-1600 cm⁻¹[1] | |
| Sulfonyl (S=O stretch) | Two bands for asymmetric and symmetric stretching[1] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through a two-step process: sulfonylation of the pyrazole precursor followed by amination.[1] The following is a likely experimental protocol adapted from the synthesis of similar pyrazole-4-sulfonamides.[4]
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Reaction: 1,3-Dimethyl-1H-pyrazole is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride.
-
Procedure:
-
A solution of 1,3-Dimethyl-1H-pyrazole in a suitable solvent (e.g., chloroform) is added dropwise to a stirred solution of chlorosulfonic acid in the same solvent at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60 °C and stirred for several hours.
-
Thionyl chloride is added to the reaction mixture at 60 °C, and stirring is continued for an additional period.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of cold water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be purified by column chromatography.
-
Step 2: Synthesis of this compound
-
Reaction: The intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is reacted with ammonia.
-
Procedure:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is treated with an aqueous or gaseous source of ammonia.
-
The reaction is stirred at room temperature for several hours, with progress monitored by TLC.
-
After completion, the reaction mixture is washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Role as a Scaffold in Drug Discovery
This compound is primarily utilized as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] The following diagram illustrates this concept.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrazole-4-sulfonamide,1,3-dimethyl-(9CI) | 88398-53-2 [chemicalbook.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Advanced Applications in Agricultural Chemistry
Introduction: Agricultural chemistry is a cornerstone of modern farming, providing essential tools to enhance agricultural productivity and ensure global food security.[1][2] The field focuses on the chemical and biochemical processes that underpin crop production, from soil nutrient management to the control of pests and diseases.[1] This involves the development and application of fertilizers, pesticides, and plant growth regulators.[3] However, the discipline faces the dual challenge of increasing crop yields to feed a growing global population while minimizing the environmental and health impacts associated with chemical use.[4][5] This guide provides an in-depth technical overview of the modern agrochemical pipeline, from discovery and synthesis to molecular mechanisms and integrated management strategies, tailored for researchers and scientists in the field.
Chapter 1: The Modern Agrochemical Discovery and Development Pipeline
The journey from a promising chemical compound to a commercial agrochemical is a complex, multi-stage process increasingly accelerated by computational tools.[6] This pipeline is often conceptualized as the Design-Make-Test-Analyze (DMTA) cycle, an iterative process that leverages cheminformatics and artificial intelligence to optimize compound discovery and development.[6][7] The overarching goal is to identify molecules with high efficacy against a specific target and a favorable safety profile.
The modern pipeline can be broken down into several key phases:
-
Lead Generation: The process begins by screening vast libraries of compounds for potential activity.[8] This can involve high-throughput screening of existing chemical libraries, exploring natural products, or using structure-based design if the biological target is known.[6]
-
Lead Optimization: Promising "hits" from the initial screen are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This phase heavily relies on the iterative DMTA cycle, where computational models predict the effects of structural changes before synthesis and testing.[7]
-
Development and Registration: The most promising candidates undergo extensive testing to evaluate their efficacy in real-world conditions (field trials) and to ensure they meet stringent safety and regulatory standards.[8] This phase generates the large volumes of data required for registration with government agencies.[9]
-
Commercialization: Once registered, the new agrochemical is manufactured on a large scale and launched into the market.[8]
Chapter 2: Synthesis of Novel Agrochemicals: A Case Study
The synthesis of agrochemicals is a critical process that aims for high efficiency, purity, and safety.[10] Modern methodologies like flow chemistry are being adopted to improve upon traditional batch synthesis. Flow chemistry offers enhanced control over reaction parameters, leading to better yields, higher purity, and safer operating conditions.[10]
Case Study: Synthesis of Hymexazol Fungicide
A notable application of flow chemistry is in the synthesis of Hymexazol, a soil fungicide.[10] This continuous process demonstrates significant improvements over batch methods.
| Parameter | Value | Reference |
| Synthesis Method | Continuous Flow Chemistry | [10] |
| Yield | 86% | [10] |
| Purity | 99% | [10] |
| Throughput | 1.7 kg in 3.5 hours | [10] |
Experimental Protocol: Continuous Flow Synthesis of Hymexazol
This protocol outlines the key steps in the continuous flow synthesis of the fungicide Hymexazol.[10]
-
Reagent Preparation: Prepare separate solutions of Ethyl Acetoacetate, Hydroxylamine HCl, Sodium Ethoxide in Ethylene Glycol, and Concentrated HCl.
-
Reactor Setup: Utilize a continuous flow reactor system with multiple pumps and T-mixers.
-
Step 1 - Hydroxamic Acid Formation: Pump the Ethyl Acetoacetate and Hydroxylamine HCl solutions into a T-mixer, then pass the mixture through the first coil reactor to form the hydroxamic acid intermediate.
-
Step 2 - Cyclization/Quenching: Introduce the Sodium Ethoxide solution via a second T-mixer to induce cyclization. Subsequently, pump in Concentrated HCl to quench the reaction in the second coil reactor.
-
Workup and Purification: The output from the reactor undergoes reduced pressure distillation followed by recrystallization to yield pure Hymexazol.
Chapter 3: Efficacy and Safety Evaluation
Before an agrochemical can be commercialized, it must undergo rigorous evaluation for both efficacy and safety. This is accomplished through a combination of laboratory bioassays and large-scale field trials.
Bioassays for Screening and Toxicity Assessment
Bioassays are essential experimental tests that use living organisms or biological systems to assess the activity of a chemical compound.[11][12] They are crucial for determining a substance's efficacy (e.g., as an herbicide or insecticide) and its potential toxicity to non-target organisms.[11] A common application is the determination of the median lethal dose (LD50), the concentration of a substance that kills 50% of a test population.[11]
Experimental Protocol: Topical Application Bioassay for Insecticide LD50
This protocol is a standard method for determining the contact toxicity of an insecticide.[13]
-
Preparation: Dissolve the technical grade insecticide in a volatile solvent like acetone to create a stock solution and a series of serial dilutions (different concentrations).
-
Application: Using a micro-applicator, apply a small, precise droplet (e.g., 1 microliter) of each insecticide concentration to the dorsal thorax of individual test insects (e.g., third-instar larvae). A control group is treated with solvent only.
-
Incubation: Place the treated insects in a controlled environment (e.g., petri dishes with a food source) and maintain them under standard temperature and humidity conditions.
-
Assessment: Record mortality counts at a predetermined time point, typically 24 to 48 hours after application.
-
Data Analysis: Use probit analysis to calculate the LD50 value from the mortality data across the different concentrations.
Field Trials for Performance Validation
Field trials are conducted to evaluate the performance and safety of an agrochemical under real-world agricultural conditions.[14] A key objective is to determine the minimum effective dose—the lowest application rate that provides consistent and sufficient pest control.[15] This ensures efficacy while minimizing cost, environmental impact, and the risk of resistance development.
Experimental Protocol: Determining Minimum Effective Dose
This protocol is designed to establish the lowest effective application rate for a new pesticide.[15]
-
Trial Planning: Define objectives, select representative crop sites, and design the experimental layout (e.g., randomized complete block).[9]
-
Site Selection & Preparation: Choose sites with natural pest infestations and prepare plots according to standard agricultural practices for the crop.[16]
-
Treatment Applications: Apply the pesticide at several different rates. A typical trial includes the proposed label rate (100%), at least one lower rate (e.g., 75% and 50%), and an untreated control plot.[15] Applications must be uniform and mimic commercial practices.
-
Data Collection: Systematically assess pest density or disease severity, crop phytotoxicity, and crop yield in all plots at regular intervals throughout the growing season.[9]
-
Analysis and Reporting: Statistically analyze the data to compare the efficacy of the different application rates against the untreated control. The minimum effective dose is the lowest rate that achieves the desired level of control.[15]
| Pesticide Application Rate (% of Proposed) | Average Residue Level (mg/kg) per kg a.i./ha | Reference |
| 50% | Varies | [15] |
| 75% | Varies | [15] |
| 100% (Proposed Rate) | 0.24 | [17] |
| 200% (For residue studies) | Varies | [14] |
| Note: The average residue level of 0.24 mg/kg is a generalized value from a study on greenhouse tomatoes and serves as an illustrative example of the relationship between application rate and residue.[17] |
Chapter 4: Molecular Mechanisms and Signaling Pathways
Understanding how agrochemicals interact with biological systems at the molecular level is crucial for developing safer, more effective products and for assessing their environmental impact. Many pesticides function by disrupting key biological processes in target pests. However, they can also have unintended effects on non-target organisms, including mammals, by activating stress-responsive signaling networks.
One such mechanism involves the induction of oxidative stress. Exposure to certain pesticides can lead to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[18] This imbalance disrupts normal cellular function and activates complex signaling cascades.
Key pathways affected include:
-
Keap1/Nrf2/ARE Pathway: A primary defense mechanism against oxidative stress.
-
NF-κB Pathway: A key regulator of inflammation and immune response.
-
Ca²⁺ Signaling: Pesticides can increase intracellular calcium levels, further propagating stress signals.
Prolonged activation of these pathways can lead to lipid peroxidation, protein and DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[18]
Chapter 5: Advanced Applications and Future Outlook
The future of agricultural chemistry is moving towards more holistic and sustainable systems that integrate multiple strategies for crop protection and enhancement.
Integrated Pest Management (IPM)
Integrated Pest Management (IPM) is an ecologically-based strategy that focuses on the long-term prevention of pests through a combination of techniques.[19][20] Rather than simply relying on chemical applications, IPM uses a multi-tiered approach to keep pest populations below an economic injury level.[20][21] The use of chemical pesticides is considered a last resort.[21]
The IPM strategy is often visualized as a pyramid, with foundational methods at the base and more intensive interventions at the top:
-
Prevention: The base of the pyramid involves preventative measures like using pest-resistant crop varieties, crop rotation, and maintaining healthy soil to make the environment less favorable for pests.[19]
-
Cultural & Physical Controls: This includes practices like adjusting planting times, sanitation, and using physical barriers or traps to disrupt pest life cycles.[19]
-
Biological Control: This level utilizes natural enemies of pests, such as predators, parasitoids, and pathogens, to suppress pest populations.[19]
-
Chemical Control: The top of the pyramid is the judicious use of pesticides. In an IPM framework, chemicals are selected to be as specific as possible to the target pest to minimize harm to non-target organisms and the environment.[19]
Emerging Technologies
Innovation continues to drive the evolution of agricultural chemistry. Key areas of development include:
-
Bio-based Agrochemicals: There is significant growth in the use of biopesticides and biofertilizers, which are derived from natural materials like microorganisms and plant extracts.[22][23] These products often have a narrower spectrum of activity and a more favorable environmental profile.[24]
-
Nanotechnology: The application of nanotechnology allows for the creation of "smart" delivery systems.[2] Encapsulating active ingredients in nanoparticles can enable controlled release, reducing the total amount of chemical needed and minimizing runoff into the environment.[2]
-
Precision Agriculture: Technologies like drones and sensors are being used to apply agrochemicals with high precision, treating only the specific areas of a field that require it.[25] This significantly reduces overall chemical use and environmental impact.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. journal.uir.ac.id [journal.uir.ac.id]
- 3. Agro Synthesis [evonik.com]
- 4. unn.edu.ng [unn.edu.ng]
- 5. spanishboosting.com [spanishboosting.com]
- 6. Cheminformatics and artificial intelligence for accelerating agrochemical discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. sgs.com [sgs.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioassays | Research Starters | EBSCO Research [ebsco.com]
- 12. longdom.org [longdom.org]
- 13. journals.rdagriculture.in [journals.rdagriculture.in]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Efficacy data – Minimum effective dose tests | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. antedis.com [antedis.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Integrated Pest Management [biocontrol.entomology.cornell.edu]
- 20. Towards integrated commodity ... - Section 4-Principles and theory of integrated pest management [fao.org]
- 21. Making sense of Integrated Pest Management (IPM) in the light of evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjeec.ro [rjeec.ro]
- 23. startus-insights.com [startus-insights.com]
- 24. researchgate.net [researchgate.net]
- 25. Agrochemicals Market in India Growth Analysis - Size and Forecast 2025-2029 | Technavio [technavio.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a valuable building block in medicinal chemistry. The integration of the pyrazole and sulfonamide functionalities offers a scaffold for the development of novel therapeutic agents.[1] Pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse pharmacological applications.[1][3] This document outlines the synthetic procedure, provides key characterization data, and discusses potential applications for this compound in drug discovery and development.
Chemical Properties and Characterization
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 88398-53-2 |
| Molecular Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol [1][4] |
| Appearance | Typically a solid at room temperature[3] |
| Solubility | Soluble in polar solvents[3] |
| Monoisotopic Mass | 175.04154771 Da[1][4] |
Synthesis Protocol
The synthesis of this compound is a two-step process that begins with the sulfonation of 1,3-dimethylpyrazole, followed by amination of the resulting sulfonyl chloride.[1]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This initial step involves the electrophilic sulfonation of the pyrazole ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Dimethylpyrazole | 96.13 | 59 g | 0.614 |
| Chlorosulfonic acid | 116.52 | 300 g | 2.57 |
Procedure:
-
In a fume hood, slowly add 59 g of 1,3-dimethylpyrazole to 300 g of chlorosulfonic acid while maintaining the temperature at 0°C with an ice bath.
-
After the addition is complete, warm the reaction mixture to 90°C and stir for 3 hours.
-
Cool the reaction mixture and carefully pour it onto 500 g of ice.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent. The resulting ether solution contains the intermediate, 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, and is used directly in the next step.
Step 2: Synthesis of this compound
The sulfonyl chloride intermediate is converted to the final sulfonamide product through nucleophilic substitution with ammonia.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride solution | - | Ether solution from Step 1 | - |
| Anhydrous ammonia | 17.03 | 55 g | 3.23 |
| Diethyl ether | - | 250 mL | - |
Procedure:
-
Prepare a solution of 55 g of anhydrous ammonia in 250 mL of diethyl ether.
-
Add the ether solution of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride dropwise to the ammonia solution.
-
Let the reaction mixture stand overnight.
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic solutions and dry over anhydrous sodium sulfate.
-
After filtering, remove the solvent under reduced pressure to yield the product. The reported yield is 20.5 g with a melting point of 97-105°C.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic and analytical techniques.[1]
| Analysis | Expected Results |
| ¹H NMR | Distinct signals for the two methyl groups (N-CH₃ and C-CH₃), the pyrazole ring proton, and the sulfonamide (NH₂) protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring and the two methyl groups. |
| FT-IR | Characteristic absorption bands for N-H stretching of the sulfonamide, S=O stretching, and C=N stretching of the pyrazole ring. |
| LC-MS | Expected protonated molecule [M+H]⁺ at an m/z of approximately 176.0488.[1] |
| Elemental Analysis | Theoretical %: C, 34.27; H, 5.18; N, 23.98; O, 18.26; S, 18.30.[1] |
Potential Applications in Drug Discovery
While this compound is primarily a research chemical and synthetic intermediate, its structural motifs are present in a variety of biologically active molecules.[1][5] This makes it a valuable starting point for the synthesis of compound libraries for screening against various biological targets.[1]
Logical Relationship for Drug Discovery Application
Caption: Drug discovery workflow starting from the pyrazole-sulfonamide scaffold.
The pyrazole-sulfonamide core is a privileged scaffold in medicinal chemistry.[1] For instance, derivatives of pyrazole sulfonamides have been investigated as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which have potential as anti-inflammatory agents. Modifications to the sulfonamide nitrogen can significantly alter the biological activity and selectivity of these compounds.[1] Furthermore, various pyrazoline benzenesulfonamide derivatives have been explored as potential anticancer agents.[2] Researchers can utilize this compound as a starting material to synthesize novel derivatives and explore their therapeutic potential in these and other disease areas.
References
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a versatile synthetic intermediate. This document details its chemical properties, synthesis, and applications in the development of novel bioactive compounds. Detailed experimental protocols for its synthesis and derivatization are provided, along with data on the biological activities of its derivatives.
Chemical Identity and Properties
This compound is a pyrazole derivative containing a sulfonamide functional group. This bifunctional nature makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[1]
| Property | Value | Reference |
| CAS Number | 88398-53-2 | [1] |
| Molecular Formula | C₅H₉N₃O₂S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as DMSO and DMF |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of 1,3-dimethyl-1H-pyrazole to form the corresponding sulfonyl chloride, followed by amination.[1]
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from a general procedure for the sulfonylation of pyrazoles.[2]
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (5.5 eq) to the stirred solution.
-
After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 eq) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be used in the next step without further purification. A yield of approximately 90% can be expected.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of the sulfonyl chloride to the sulfonamide.[1]
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Aqueous ammonia solution (e.g., 28-30%)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent (e.g., acetone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
The resulting solid can be collected by filtration, washed with cold water, and dried to afford this compound.
Applications as a Synthetic Intermediate
This compound serves as a key intermediate for the synthesis of various derivatives with a range of biological activities. The sulfonamide nitrogen can be readily alkylated or acylated to introduce diverse substituents.[3][4]
Synthesis of N-Substituted Derivatives
The following protocol provides a general method for the N-alkylation/acylation of this compound, adapted from procedures for similar sulfonamides.[2][5]
Materials:
-
This compound
-
Alkyl halide or Acyl chloride (1.05 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add diisopropylethylamine to the solution.
-
Add the desired alkyl halide or acyl chloride dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 16 hours at 25-30 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative. Yields can range from 41% to 71% depending on the substrate.[5]
Logical Workflow for Synthesis and Derivatization
Caption: Synthetic pathway for this compound and its derivatives.
Biological Activities of Derivatives
Derivatives of this compound have been investigated for various biological activities, including herbicidal and antiproliferative effects.
Herbicidal Activity
Pyrazole sulfonamides have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[6] Inhibition of AHAS leads to the disruption of plant growth, making these compounds effective herbicides.
Acetohydroxyacid Synthase (AHAS) Inhibition Pathway
Caption: Inhibition of the AHAS pathway by pyrazole sulfonamide derivatives.
Table of Herbicidal Activity of Pyrazole Sulfonamide Derivatives
| Compound | Target | Activity | Reference |
| Pyrazole Sulfonamide Derivative | Rape Root Length | 81% inhibition at 100 mg/L | [6] |
| Benzothiadiazole-containing pyrazole | Stellaria media | 100% control at 150 g ai/ha | [6] |
Antiproliferative Activity
Certain N-substituted derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have demonstrated in vitro antiproliferative activity against human cancer cell lines.[5][7] The proposed mechanism for some pyrazole-containing anti-inflammatory drugs involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid pyrazole core, substituted with a reactive sulfonamide group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This privileged structure is found in numerous compounds developed as enzyme inhibitors and receptor modulators, highlighting its significance in modern drug discovery. These application notes provide an overview of its utility, supported by quantitative data for representative derivatives, detailed experimental protocols, and visual diagrams of synthetic pathways and mechanisms of action.
Key Applications in Drug Discovery
The bifunctional nature of this compound allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[1] Its primary applications are centered around the development of inhibitors for enzymes implicated in various diseases.
-
Anti-inflammatory Agents (COX-2 Inhibitors): The pyrazole-sulfonamide motif is a cornerstone of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[1] By selectively targeting COX-2, these agents reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3]
-
Anticancer Therapeutics (Carbonic Anhydrase Inhibitors): The sulfonamide group is a well-established zinc-binding moiety, making this scaffold highly suitable for designing inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[4][5][6][7]
-
Neuropathic Pain and Inflammation (NAAA Inhibitors): Derivatives of this scaffold have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8][9]
Quantitative Data for Representative Derivatives
The following tables summarize the biological activity of various derivatives synthesized using the this compound scaffold, demonstrating its potential in generating potent and selective drug candidates.
Table 1: COX-2 and 5-LOX Inhibition Data for Pyrazole Sulfonamide Derivatives
| Compound ID | Analgesic Activity (% protection) | Anti-inflammatory Activity (% edema inhibition) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5b | 78.5 | 85.2 | 5.40 | 0.01 | 1.78 | 344.56 |
| Celecoxib | 65.4 | 72.8 | 15.0 | 0.04 | - | 375 |
| Indomethacin | 70.1 | 79.6 | 0.1 | 0.8 | - | 0.125 |
Data sourced from a study on dual COX-2/5-LOX inhibitors.[10]
Table 2: Carbonic Anhydrase Inhibition Data for Pyrazole-Sulfonamide Derivatives
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1a | 150.3 | 8.9 | 25.4 | 4.8 |
| 1b | 235.1 | 12.7 | 30.1 | 5.2 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data represents selected compounds from a study on carbonic anhydrase inhibitors.[6]
Table 3: NAAA Inhibition Data for Pyrazole Azabicyclo-octane Sulfonamides
| Compound ID | hNAAA IC50 (µM) |
| ARN16186 (39) | 0.025 |
| ARN19689 (50) | 0.042 |
Data from a study on novel NAAA inhibitors.[11]
Experimental Protocols
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the derivatization of the sulfonamide group.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in dry THF.
-
To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in dry THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted this compound derivative.[12][13]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of synthesized compounds against COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[10]
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol describes a method to measure the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds dissolved in DMSO
-
Buffer (e.g., TRIS or HEPES)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the buffer and CO2-saturated water to the desired temperature (e.g., 25°C).
-
Mix the enzyme solution with varying concentrations of the test compound and incubate for a defined period.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance change.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.[5]
Visualizations
Caption: Synthetic pathway for pyrazole-sulfonamide derivatives.
Caption: COX-2 inhibition by pyrazole-sulfonamide derivatives.
Caption: Typical drug discovery workflow using a scaffold.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 10. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide and its closely related analogs in anticancer research. This document details the synthesis, in vitro evaluation protocols, and available efficacy data for derivatives of the pyrazole-4-sulfonamide scaffold.
Introduction
The pyrazole and sulfonamide moieties are important pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] The combination of these two scaffolds into a single molecular entity presents a promising strategy for the development of novel therapeutic agents.[2][3] While this compound itself is primarily utilized as a research chemical and a synthetic intermediate for creating more complex molecules, studies on its close analogs have demonstrated potential antiproliferative activity.[3] This document focuses on the application of this chemical scaffold in anticancer research, providing protocols and data derived from studies on structurally similar compounds.
Synthesis of Pyrazole-4-sulfonamide Derivatives
The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process. A general workflow is outlined below.
Caption: General synthetic workflow for pyrazole-4-sulfonamide derivatives.
A detailed protocol for the synthesis of related compounds, such as 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, has been described.[1] The process involves the initial synthesis of the pyrazole ring, followed by sulfonylation and subsequent amination to yield the final sulfonamide derivatives.[1]
In Vitro Anticancer Activity
Research into the anticancer potential of pyrazole-4-sulfonamide derivatives has shown promising results. While specific data for this compound is not extensively available, studies on closely related analogs provide valuable insights into the potential efficacy of this scaffold.
Quantitative Data Summary
The antiproliferative activity of a series of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was evaluated against the human monocytic cell line U937. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
| Compound Series | Derivative | IC50 (µM) against U937 Cells |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | Derivative 1 | > 100 |
| Derivative 2 | 85.3 | |
| Derivative 3 | 52.1 | |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides | Derivative 4 | 76.5 |
| Derivative 5 | 48.2 | |
| Derivative 6 | 35.7 | |
| Control | Mitomycin C | 0.8 |
Data extracted from a study on related pyrazole-4-sulfonamide derivatives.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of pyrazole-4-sulfonamide compounds, based on methodologies used for analogous compounds.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies on similar pyrazole-4-sulfonamide derivatives.[1]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding: Seed U937 cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not yet elucidated, pyrazole and sulfonamide derivatives are known to target various signaling pathways implicated in cancer progression. These can include inhibition of kinases, carbonic anhydrases, and induction of apoptosis.
Based on the known targets of similar compounds, a hypothetical signaling pathway is proposed below. Further research is required to validate the specific targets of this compound.
Caption: Hypothetical signaling pathway for pyrazole-4-sulfonamide derivatives.
Future Directions
Further research is necessary to fully characterize the anticancer potential of this compound. Key areas for future investigation include:
-
Broad-panel screening: Evaluating the compound against a diverse panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of action studies: Identifying the specific molecular targets and signaling pathways modulated by the compound.
-
In vivo studies: Assessing the efficacy and safety of the compound in animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional derivatives to optimize anticancer potency and selectivity.
These application notes provide a foundation for researchers interested in exploring the anticancer properties of this compound and its analogs. The provided protocols and data from related compounds offer a starting point for further investigation into this promising class of molecules.
References
Application Notes and Protocols for Antimicrobial Assays of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of pyrazole sulfonamide derivatives, with a focus on the potential applications of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Detailed protocols for key antimicrobial assays are provided to facilitate the evaluation of this and related compounds.
Introduction
Pyrazole sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The combination of the pyrazole nucleus and a sulfonamide moiety in a single molecular framework can lead to compounds with enhanced therapeutic potential.[2] While extensive research has been conducted on various substituted pyrazole sulfonamide derivatives, this document focuses on providing a framework for the antimicrobial assessment of this compound.
Data Presentation: Antimicrobial Activity of Related Pyrazole Sulfonamide Derivatives
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Sulfonamide Derivatives against Bacterial Strains | Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference | | :--- | :--- | :--- | :--- | | | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | | | Pyrazole-thiazole hybrids | 1.9 - 3.9 | - | - | - |[3] | | Naphthyl-substituted pyrazole-derived hydrazones | 0.78 - 1.56 | 0.78 - 1.56 | - | - |[4] | | Coumarin-substituted and pyran-fused pyrazole derivatives | - | 1.56 - 6.25 | - | 1.56 - 6.25 |[4] | | Pyrazole-triazole hybrids | 10 - 15 | 10 - 15 | 10 - 15 | 10 - 15 |[4] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Pyrazole-Thiazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | <0.2 | <0.2 | [3] |
| Pyrazole-thiazole hybrid with hydrazone moiety | S. aureus | 3.9 | 7.8 | [3] |
| S. mutans | 7.81 | - | [4] | |
| E. coli | 15.6 | - | [4] |
| | K. pneumoniae | 3.91 | - |[4] |
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial and/or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, pick 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing MHB and inoculum, but no test compound.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
-
From each of these wells, subculture a 10-100 µL aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[7]
Protocol 3: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the test compound.[8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Control antibiotic solution
-
Bacterial/fungal inoculum
Procedure:
-
Inoculation: Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the entire surface of an MHA plate.
-
Well Preparation: Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Controls: Use a known antibiotic as a positive control and the solvent used to dissolve the compound as a negative control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for determining the antimicrobial activity of this compound.
Proposed Mechanism of Action for Pyrazole Sulfonamides
The antimicrobial mechanism of action for many pyrazole derivatives involves the inhibition of essential bacterial enzymes. Two potential pathways are the inhibition of DNA gyrase and the disruption of cell wall synthesis.[4]
Caption: Putative antimicrobial mechanisms of action for pyrazole sulfonamide derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Analytical Characterization of 1,3-dimethylpyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1,3-dimethylpyrazole-4-sulfonamide (CAS No: 88398-53-2), a key intermediate and scaffold in pharmaceutical research.[1] The following protocols and data are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.
Overview of Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for the unambiguous characterization of 1,3-dimethylpyrazole-4-sulfonamide. High-Performance Liquid Chromatography (HPLC) is employed for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification.[1][2] Elemental analysis can further provide strong evidence for the purity and correct elemental composition of the synthesized compound.[1][2]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of 1,3-dimethylpyrazole-4-sulfonamide and for monitoring reaction progress during its synthesis.[1]
Table 1: HPLC Chromatographic Parameters
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (To be optimized by UV-Vis spectroscopy) |
| Run Time | 10 minutes |
This method is based on established principles for pyrazole derivatives and should be validated for specific applications.[3]
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.[3]
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-dimethylpyrazole-4-sulfonamide reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing 1,3-dimethylpyrazole-4-sulfonamide at a concentration within the calibration range.
-
-
Chromatographic Run:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 1,3-dimethylpyrazole-4-sulfonamide in the samples by interpolating their peak areas from the calibration curve.[3]
-
Figure 1: Experimental workflow for HPLC quantification.
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural confirmation of 1,3-dimethylpyrazole-4-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[1]
Expected ¹H NMR Signals:
-
Methyl groups: Two distinct signals for the methyl groups attached to the pyrazole ring (one on a nitrogen and one on a carbon).
-
Pyrazole proton: A signal for the proton on the pyrazole ring.
-
Sulfonamide protons: A signal for the protons of the sulfonamide NH₂ group.
Expected ¹³C NMR Signals:
-
The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1,3-dimethylpyrazole-4-sulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, making it a highly sensitive and selective technique.[1] Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.[1]
Table 2: Mass Spectrometry Data for 1,3-dimethylpyrazole-4-sulfonamide
| Parameter | Value | Reference |
| Molecular Formula | C₅H₉N₃O₂S | [4][5] |
| Molecular Weight | 175.21 g/mol | [4][5] |
| Monoisotopic Mass | 175.04154771 Da | [1][4] |
| Ionization Technique | Electrospray Ionization (ESI) | [1] |
| Expected [M+H]⁺ ion (m/z) | ~176.0488 | [1] |
| Expected [M+Na]⁺ ion (m/z) | ~198.0307 | [1] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation: Utilize an HPLC method similar to the one described above to separate the analyte from any impurities.
-
MS Detection:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[6]
-
Acquire data over a relevant mass range.
-
-
Data Analysis: Confirm the molecular weight of the compound by identifying the m/z of the molecular ion peak.
Figure 2: General analytical workflow for characterization.
Summary
The analytical methods described provide a robust framework for the comprehensive characterization of 1,3-dimethylpyrazole-4-sulfonamide. The combination of HPLC for purity assessment and NMR and MS for structural elucidation ensures the identity and quality of the compound for its intended use in research and development. It is recommended that these methods be fully validated for each specific application to ensure compliance with relevant quality standards.
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scitepress.org [scitepress.org]
Application Notes and Protocols for 1H NMR Analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis, purification, and 1H NMR spectroscopic analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide and its derivatives. This class of compounds, integrating both pyrazole and sulfonamide functionalities, is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and antiproliferative properties.[1][2][3][4]
Introduction
The combination of the pyrazole ring and a sulfonamide group into a single molecular entity is a strategic approach in the development of novel therapeutic agents.[1] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the structural confirmation and characterization of these synthesized molecules.[1][3] 1H NMR spectroscopy provides detailed information about the hydrogen framework of the molecule, allowing for the unambiguous identification of the synthesized compounds.
Data Presentation: 1H NMR of this compound Derivatives
The following table summarizes the 1H NMR data for a series of this compound derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz). The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
| Compound | Solvent | N-CH3 (1-position) (δ, ppm) | C-CH3 (3-position) (δ, ppm) | Pyrazole H (5-position) (δ, ppm) | Other Signals (δ, ppm) |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives | |||||
| N-(3-Chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide[3] | CDCl3 | 3.73 (s, 3H) | 2.37 (s, 3H) | 2.30 (s, 3H) | 7.25 (dd, J = 2.1, 1.2 Hz, 2H, Ar-H), 7.06 (d, J = 1.5 Hz, 1H, Ar-H), 7.02 (t, J = 1.5 Hz, 1H, Ar-H), 4.35 (br, 1H, NH), 3.19 (q, J = 3.6, 1.8 Hz, 2H, CH2), 2.77 (t, J = 6.6 Hz, 2H, CH2) |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives | |||||
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[3] | CDCl3 | 15.16 (s, 1H, NH) | 2.41 (s, 3H) | 2.4 (s, 3H) | |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[3] | CDCl3 | 11-10.1 (br, 1H, NH) | 2.45 (s, 6H) | 5.43 (s, 1H, =CH), 4.39 (t, J = 6.5 Hz, 1H, NH), 2.97 (q, J = 6.0, 6.5 Hz, 2H, CH2), 2.11 (t, J = 6.5 Hz, 2H, CH2), 1.98 (t, J = 2.0 Hz, 2H, CH2), 1.77 (t, J = 3.5 Hz, 2H, CH2), 1.55 (m, 4H, CH2) | |
| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[3] | CDCl3 | 2.35 (s, 6H) | 7.26 (m, 3H, Ar-H), 7.09 (t, J = 7.0 Hz, 2H, Ar-H), 4.30 (t, J = 6.0 Hz, 1H, NH), 3.21 (q, J = 6.5, 6.5 Hz, 2H, CH2), 2.81 (t, J = 6.5 Hz, 3H, CH2) | ||
| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[3] | CDCl3 | 2.35 (s, 6H) | 6.79 (d, J = 8.1 Hz, 1H, Ar-H), 6.65 (dd, J = 1.8, 5.1 Hz, 1H, Ar-H), 6.30 (d, J = 1.8 Hz, 1H, Ar-H), 4.37 (t, J = 5.7 Hz, 1H, NH), 3.84 (d, J = 6.0 Hz, 6H, OCH3), 3.18 (q, J = 6.6, 6.3 Hz, 2H, CH2), 2.75 (t, J = 6.6 Hz, 2H, CH2) | ||
| Other Pyrazole Sulfonamide Derivatives | |||||
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-1-Sulfonamide[2] | DMSO-d6 | 3.04 (s, 3H, N-CH3) | 2.13 (s, 3H, C-CH3) | 9.29 (s, 1H, NH), 8.42 (s, 1H, Ar-H), 7.93-8.02 (m, 3H, Ar-H), 7.88 (d, 1H, Ar-H), 7.57-7.65 (m, 2H, Ar-H), 7.38 (t, 2H, Ar-H), 7.24 (t, 1H, Ar-H), 7.19 (d, 2H, Ar-H) |
Experimental Protocols
The synthesis of this compound derivatives generally follows a multi-step process involving the formation of the pyrazole core, followed by sulfonation and subsequent amination.[1][3]
Synthesis of 3,5-Dimethyl-1H-pyrazole[3]
This procedure describes the initial formation of the pyrazole ring.
-
Materials:
-
Pentane-2,4-dione
-
Hydrazine hydrate (85%)
-
Methanol
-
-
Procedure:
-
Dissolve pentane-2,4-dione in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 85% hydrazine hydrate to the cooled solution. Note that this reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product, 3,5-dimethyl-1H-pyrazole, is typically formed in quantitative yield.
-
Synthesis of 1,3,5-Trimethyl-1H-pyrazole[5]
This protocol details the N-methylation of the pyrazole ring.
-
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium tert-butoxide
-
Methyl iodide
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in THF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add potassium tert-butoxide in portions to the solution.
-
Allow the mixture to stir at room temperature for approximately 40 minutes.
-
Add a solution of methyl iodide in THF to the reaction mixture over a period of 30 minutes.
-
Continue stirring at room temperature for 16 hours, monitoring the reaction by TLC.
-
Synthesis of Pyrazole-4-sulfonyl Chloride[3]
This step introduces the sulfonyl chloride group onto the pyrazole ring.
-
Materials:
-
Substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole)
-
Chlorosulfonic acid
-
-
Procedure:
-
Carefully add the substituted pyrazole to an excess of chlorosulfonic acid at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-sulfonyl chloride.
-
Synthesis of Pyrazole-4-sulfonamide Derivatives[3][5]
This final step involves the reaction of the sulfonyl chloride with an appropriate amine.
-
Materials:
-
Pyrazole-4-sulfonyl chloride
-
Desired amine derivative
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM)
-
-
Procedure:
-
Dissolve the pyrazole-4-sulfonyl chloride, the amine (1.05 equivalents), and the base (1.5 equivalents) in the solvent.
-
Stir the reaction mixture at room temperature for approximately 16 hours, monitoring by TLC.
-
After completion, add cold water to the reaction mixture.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.
-
1H NMR Sample Preparation and Analysis[6]
-
Materials:
-
Synthesized pyrazole-4-sulfonamide derivative
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube
-
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl3 at 7.26 ppm in CDCl3 or DMSO at 2.50 ppm in DMSO-d6).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
-
Visualizations
Caption: Synthetic and analytical workflow for pyrazole-4-sulfonamide derivatives.
Caption: Key 1H NMR signals for this compound derivatives.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its purity is paramount for reliable downstream applications, including biological screening and structural analysis. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for the separation of pyrazole derivatives. Additionally, a protocol for subsequent recrystallization is provided for achieving higher purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol [1] |
| Appearance | White to off-white solid |
| CAS Number | 88398-53-2[1] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation on a column.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase: Ethyl acetate (EtOAc) and Hexane
-
UV lamp (254 nm) for visualization
-
Capillary spotter
Procedure:
-
Prepare a series of mobile phase mixtures with varying ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70, 40:60 v/v).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the desired mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Expected Results: The following table provides estimated Rf values for this compound in common ethyl acetate/hexane solvent systems. These values should be used as a starting point, as actual Rf values may vary depending on the specific TLC plates and experimental conditions.
| Ethyl Acetate:Hexane (v/v) | Estimated Rf Value |
| 20:80 | 0.25 |
| 30:70 | 0.38 |
| 40:60 | 0.52 |
Based on these estimations, a mobile phase of 20-30% ethyl acetate in hexane is a good starting point for column chromatography.
Column Chromatography Purification
This protocol describes a standard flash column chromatography procedure for the purification of gram-scale quantities of this compound.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Mobile phase: Ethyl acetate and Hexane (pre-determined from TLC analysis)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexane). A typical ratio is 30-50 g of silica gel per gram of crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the chosen mobile phase. A gradient elution is often effective for separating the target compound from impurities. A suggested gradient is as follows:
| Step | Mobile Phase (EtOAc in Hexane) | Column Volumes | Purpose |
| 1 | 10% | 2 | Elute non-polar impurities |
| 2 | 10% to 40% (linear gradient) | 10 | Elute the target compound |
| 3 | 40% | 2 | Ensure complete elution |
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Recrystallization for Final Polishing
For obtaining highly pure material, recrystallization can be performed after column chromatography.
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Recrystallization solvent system (e.g., ethanol/water or ethyl acetate/hexane)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.
-
Slowly add a "poor" solvent (e.g., water or hexane) dropwise while the solution is still hot until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to obtain the final, highly pure product.
Visualizations
References
Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2). Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and support the generation of reliable experimental data.
Compound Information
| Property | Value |
| CAS Number | 88398-53-2 |
| Molecular Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol |
| Appearance | Typically a solid at room temperature. |
| Solubility | Soluble in polar solvents.[1] |
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. The following is a summary of its hazard classifications, though it's important to note that the toxicological properties may not have been fully investigated.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage/irritation.[2]
-
May cause respiratory irritation.[2]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols. |
Storage and Stability
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Conflicting data suggests either room temperature or refrigeration (2-8°C).[3] For long-term storage, refrigeration is recommended to minimize potential degradation. |
| Container | Keep in a tightly closed container in a dry and well-ventilated place. |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
| Moisture | Avoid moisture. |
Stability: While specific stability data for this compound is not readily available, pyrazole derivatives can be susceptible to hydrolytic degradation. It is recommended to use solutions promptly after preparation and to store them under appropriate conditions if short-term storage is necessary.
Experimental Protocols
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name, CAS number, and lot number on the container match the accompanying documentation.
-
Record the date of receipt on the container.
Preparation of Stock Solutions
-
All handling of the solid compound should be performed in a well-ventilated chemical fume hood.
-
To minimize dust inhalation, carefully weigh the desired amount of this compound.
-
Slowly add the desired solvent to the solid with gentle agitation to facilitate dissolution. As the compound is soluble in polar solvents, consider solvents such as DMSO, DMF, or alcohols.[1]
-
If sonication is used to aid dissolution, monitor the solution temperature to prevent thermal degradation.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
General Handling
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Diagrams
References
Application Notes and Protocols: The Role of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in the Synthesis of Elexacaftor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide as a key intermediate in the manufacturing of Elexacaftor, a crucial component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta®.
Elexacaftor's molecular structure features a pivotal sulfonamide linker, which is introduced through the coupling of this compound with a functionalized nicotinamide core.[1] This document outlines the synthetic protocols for this compound and its subsequent incorporation into the Elexacaftor molecule, based on methodologies described in patent literature, primarily WO2018107100A1 by Vertex Pharmaceuticals.[2][3][4]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent coupling reaction to form the Elexacaftor precursor.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | [2] |
| Reagent | Ammonium hydroxide (28% w/v) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | 0-5 °C | [2] |
| Molar Ratio (Sulfonyl chloride:Ammonia) | 1 : 10 | [2] |
| Reaction Time | Not explicitly stated, addition controlled by temperature | [2] |
| Yield | Not explicitly stated in the provided excerpt | |
| Purity | Not explicitly stated in the provided excerpt |
Table 2: Coupling Reaction for Elexacaftor Synthesis
| Parameter | Value | Reference |
| Key Intermediate A | 6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-((4S)-2,2,4-trimethylpyrrolidin-1-yl)nicotinic acid | [3] |
| Key Intermediate B | This compound | [3] |
| Coupling Agent | Not explicitly stated in the provided excerpt | |
| Solvent | Not explicitly stated in the provided excerpt | |
| Temperature | Not explicitly stated in the provided excerpt | |
| Reaction Time | Not explicitly stated in the provided excerpt | |
| Product | Elexacaftor (Compound 1) | [3] |
| Yield | Not explicitly stated in the provided excerpt | |
| Purity | Not explicitly stated in the provided excerpt |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its use in the synthesis of Elexacaftor.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described in patent WO2018107100A1.[2]
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Ammonium hydroxide (28% w/v)
-
Dichloromethane (DCM)
-
Jacketed reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
Cool approximately 186.5 mL (1.490 mol) of ammonium hydroxide (28% w/v) to 0-5 °C in a jacketed reaction vessel.[2]
-
Prepare a solution of 29.0 g (149.0 mmol) of 1,3-dimethylpyrazole-4-sulfonyl chloride in 116.0 mL of DCM.[2]
-
Slowly add the solution of 1,3-dimethylpyrazole-4-sulfonyl chloride to the cooled ammonium hydroxide, ensuring the reaction temperature is maintained between 0 and 5 °C.[2]
-
After the addition is complete, allow the two phases to separate.
-
Separate the organic phase from the aqueous phase.
-
The organic phase, containing the desired this compound, can be further processed for isolation and purification (details not provided in the excerpt).
Protocol 2: Synthesis of Elexacaftor via Coupling Reaction
This protocol outlines the final coupling step to produce Elexacaftor (referred to as Compound 1 in the patent).[3]
Materials:
-
(S)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinic acid (Intermediate A)
-
This compound (Intermediate B)
-
Appropriate coupling agent (e.g., HATU, HOBt/EDC, or a sulfonyl chloride activation)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM, or THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the nicotinic acid intermediate (Intermediate A) in a suitable anhydrous solvent.
-
Add the coupling agent and any necessary additives, and stir the mixture at the appropriate temperature to activate the carboxylic acid.
-
Add this compound (Intermediate B) to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Extract the crude product into an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude Elexacaftor using a suitable technique, such as column chromatography or recrystallization, to obtain the final product of high purity.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of Elexacaftor.
Caption: Synthesis of the key sulfonamide intermediate.
Caption: Final coupling step in Elexacaftor synthesis.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018107100A1 - Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
- 3. WO2018107100A1 - Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
Application Note: FT-IR Spectroscopy for the Characterization of Pyrazole-4-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-sulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural characterization of these synthesized derivatives is a critical step in the drug discovery process, ensuring the correct molecular structure and purity before further biological evaluation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note provides a detailed protocol for the characterization of pyrazole-4-sulfonamide derivatives using FT-IR spectroscopy and presents key spectral data for a series of these compounds.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting spectrum is a plot of infrared absorption versus wavelength or wavenumber (cm⁻¹) and serves as a unique "molecular fingerprint." For pyrazole-4-sulfonamide derivatives, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups such as the sulfonamide (SO₂NH), pyrazole ring (C=N, N-H), and various substituents.
Experimental Protocols
This section details the synthesis of pyrazole-4-sulfonamide derivatives and the subsequent FT-IR analysis. The synthesis protocol is a generalized procedure based on methods described in the literature.[1][2]
Synthesis of Pyrazole-4-Sulfonamide Derivatives
A common route for the synthesis of these derivatives involves the reaction of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.[1][2]
Materials:
-
3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Appropriate 2-phenylethylamine derivatives
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Methyl iodide
-
Sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol.[2]
-
Synthesis of 1,3,5-trimethyl-1H-pyrazole: 3,5-dimethyl-1H-pyrazole is reacted with methyl iodide in the presence of a base like potassium tert-butoxide in THF.[2]
-
Synthesis of Pyrazole-4-sulfonyl chloride: The appropriate pyrazole is reacted with chlorosulfonic acid and thionyl chloride in chloroform.[1]
-
Synthesis of the final pyrazole-4-sulfonamide derivative: The desired 2-phenylethylamine derivative is dissolved in dichloromethane, and a base such as diisopropylethylamine is added. To this mixture, a solution of pyrazole-4-sulfonyl chloride in dichloromethane is added, and the reaction is stirred at room temperature.[2]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is washed with water. The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.[2]
FT-IR Spectroscopic Analysis
Instrumentation:
-
FT-IR Spectrometer (e.g., Jasco FT/IR-4100)
-
KBr press for solid samples
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 3-5 mg of the synthesized pyrazole-4-sulfonamide derivative with 250-300 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups and vibrational modes based on established correlation tables and literature data.
-
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the characteristic FT-IR absorption bands for a selection of pyrazole-4-sulfonamide derivatives, as reported in the literature.[1][3]
| Compound Name | N-H Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) (Aromatic/Aliphatic) | C=N, C=C Stretching (cm⁻¹) | SO₂ Stretching (cm⁻¹) (Asymmetric/Symmetric) | S-N Stretching (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-1) | 3291 | 2938 | 1668, 1567 | 1316, 1185 | - | 1423, 1113, 1075, 681 | [1] |
| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (MR-S1-3) | 3292, 3156 | 3081, 2952, 2863 | 1567 | 1311, 1186 | - | 1429, 1114, 1031, 941 | [1] |
| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-7) | 3277, 3166 | 3039, 2955, 2857 | 1564 | 1317, 1185 | - | 1418, 1114, 1056, 938 | [1] |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (4a-e) | 3159–3022 | 2812 | 1635 (C=O) | 1321–1305, 1161–1147 | ~900 | - | [3] |
Visualizations
Experimental Workflow
The overall process from the synthesis of pyrazole-4-sulfonamide derivatives to their characterization and biological evaluation can be visualized as a streamlined workflow.
Logical Relationship of Characterization Techniques
The structural elucidation of the synthesized compounds relies on the complementary information provided by different analytical techniques.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
Representative Application Notes and Protocols for Pyrazole Sulfonamide Derivatives
Disclaimer: The following information is provided as a representative example for a class of pyrazole sulfonamide derivatives, focusing on the well-characterized COX-2 inhibitor, Celecoxib, due to the limited availability of public data for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Researchers should consult the specific Safety Data Sheet (SDS) and relevant literature for the exact compound of interest.
Safety Data Sheet (SDS) Summary
A comprehensive Safety Data Sheet is crucial for the safe handling and use of any chemical compound. Below is a summary of typical data found in an SDS for a pyrazole sulfonamide derivative like Celecoxib.
Table 1: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| CAS Number | 169590-42-5 |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 381.37 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 157-159 °C |
| Solubility | Soluble in DMSO, and Ethanol. Insoluble in water. |
| Storage Temperature | 2-8°C |
Table 2: Toxicological Data
| Test Type | Species | Route | Value |
| LD₅₀ | Rat | Oral | >2000 mg/kg |
| LD₅₀ | Mouse | Oral | 640 mg/kg |
Table 3: Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| STOT-SE | 3 | H335: May cause respiratory irritation. |
Application Notes
Pyrazole sulfonamide derivatives are a significant class of compounds in medicinal chemistry, primarily known for their anti-inflammatory, analgesic, and anticancer properties. The most prominent application is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
2.1. Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for many pyrazole sulfonamides, including the well-studied drug Celecoxib, involves the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
2.2. Applications in Cancer Research
Emerging research has highlighted the role of COX-2 in tumorigenesis, making its selective inhibitors valuable tools for cancer research and potential therapeutic agents. COX-2 is overexpressed in various cancers, and its inhibition has been shown to reduce tumor growth, angiogenesis, and metastasis.
Caption: COX-2 Inhibition Pathway by Pyrazole Sulfonamides.
Experimental Protocols
The following are representative protocols for experiments commonly performed with pyrazole sulfonamide derivatives.
3.1. Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to determine the in vitro efficacy of a pyrazole sulfonamide derivative in inhibiting the COX-2 enzyme.
Caption: Workflow for In Vitro COX-2 Inhibition Assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazole sulfonamide derivative in DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Enzyme Reaction: In a 96-well plate, add 10 µL of each compound dilution. Add 150 µL of reaction buffer containing human recombinant COX-2 enzyme. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a 10 µM solution of arachidonic acid.
-
Reaction Termination and Detection: After 10 minutes of incubation at 37°C, terminate the reaction by adding 10 µL of 1 M HCl. The production of Prostaglandin E2 (PGE2) is then quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3.2. Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivative (e.g., 0.1 µM to 200 µM) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the log of the compound concentration.
Caption: Workflow for MTT Cell Viability Assay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Our aim is to facilitate the improvement of reaction yields and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is a two-step process.[1] The first step involves the sulfonation of 1,3-dimethyl-1H-pyrazole to produce the key intermediate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The second step is the amination of this sulfonyl chloride intermediate with ammonia to yield the final product.[1]
Q2: What are the critical reaction parameters that influence the yield of the final product?
A2: Key parameters that significantly impact the yield include the purity of starting materials, reaction temperature, choice of solvent, and the stoichiometry of the reagents. For instance, in the amination step, the use of an appropriate base and solvent system is crucial for achieving high yields.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a commonly used technique to monitor the progress of both the sulfonylation and amination steps. For more detailed analysis and to confirm the presence of the desired product and any impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]
Q4: What are the common side reactions that can occur during the synthesis?
A4: In the sulfonylation step, potential side reactions include the formation of disulfonated byproducts if the reaction conditions are too harsh. During the amination step, hydrolysis of the highly reactive sulfonyl chloride intermediate back to the sulfonic acid can occur if moisture is present in the reaction, which will reduce the overall yield.
Q5: What are the recommended purification methods for the final product?
A5: The crude this compound can be purified using column chromatography on silica gel.[2] The purity of the final compound can be assessed by techniques such as HPLC and confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving the reaction yield.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield in Sulfonylation Step | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration (e.g., 10-12 hours) at the optimal temperature (e.g., 60°C).- Monitor the reaction progress using TLC to confirm the consumption of the starting pyrazole. |
| Degradation of the starting material or product. | - Add the pyrazole to the chlorosulfonic acid solution slowly at a low temperature (e.g., 0°C) to control the exothermic reaction.- Avoid excessively high temperatures during the reaction. | |
| Formation of byproducts. | - Use of thionyl chloride in conjunction with chlorosulfonic acid can improve the yield of the desired sulfonyl chloride. | |
| Low Yield in Amination Step | Hydrolysis of the sulfonyl chloride intermediate. | - Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize moisture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | - Allow the reaction to proceed for an adequate amount of time (e.g., 16 hours) at room temperature.- Ensure proper mixing of the reactants. | |
| Suboptimal base or solvent. | - For analogous sulfonamide syntheses, diisopropylethylamine (DIPEA) in dichloromethane (DCM) has been shown to be an effective combination.[1] | |
| Product is a Complex, Inseparable Mixture | Presence of multiple side products from either step. | - Re-evaluate the reaction conditions of both steps, focusing on temperature control and reagent stoichiometry.- Consider purification of the intermediate sulfonyl chloride before proceeding to the amination step. |
| Impure starting materials. | - Verify the purity of the starting 1,3-dimethyl-1H-pyrazole and all reagents before use. | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography by testing different solvent polarities with TLC.- Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Product instability on silica gel. | - Minimize the time the product spends on the silica gel column.- Consider alternative purification methods such as recrystallization if a suitable solvent system can be identified. |
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides and may require optimization for this specific substrate.
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (anhydrous)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add 1,3-dimethyl-1H-pyrazole (1.0 eq) dissolved in anhydrous chloroform.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform to the stirred pyrazole solution under a nitrogen atmosphere.
-
After the addition is complete, raise the temperature to 60°C and continue stirring for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60°C over 20 minutes.
-
Continue stirring at 60°C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 2: Synthesis of this compound
This protocol is a general procedure for the amination of pyrazole-4-sulfonyl chlorides.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Aqueous or gaseous ammonia
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane.
-
Treat the solution with an excess of an aqueous or gaseous source of ammonia.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
After completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Technical Support Center: Pyrazole Sulfonamide Synthesis
Welcome to the technical support center for pyrazole sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in pyrazole sulfonamide synthesis?
Impurities can arise from various sources throughout the manufacturing process.[1] These include:
-
Starting Materials and Reagents: The purity of your initial 1,3-dicarbonyl compounds and hydrazine derivatives is crucial.[2] Impurities in these raw materials can lead to side reactions or be carried through to the final product.[1][2] Hydrazine derivatives, in particular, can degrade over time.[2]
-
Process-Related Impurities: These are compounds formed during the synthesis itself, such as intermediates, by-products from side reactions, and degradation products.[1][3] A common example is the formation of regioisomers when using unsymmetrical starting materials.[2][4][5]
-
Degradation Products: The final compound or intermediates may degrade during the reaction or subsequent storage, leading to new impurities.[1][3]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification can remain in the final product.[6]
Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC). What could they be?
Multiple spots on a TLC plate indicate the presence of several compounds in your sample. Besides your target pyrazole sulfonamide, these spots could represent:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reagents.[2]
-
Intermediates: In a multi-step synthesis, intermediates from previous steps might persist. For example, the pyrazole core may be present before the sulfonamide group is added.[4][5]
-
Regioisomers: A very common issue, especially with unsymmetrical 1,3-dicarbonyls, is the formation of isomeric products where the substituents on the pyrazole ring are arranged differently.[2][4][5] These often have very similar polarities, making them appear as close or overlapping spots.
-
Side-Products: Unintended reactions can lead to various by-products. For instance, self-condensation of the dicarbonyl starting material or reactions involving impurities can generate unexpected compounds.[2]
Q3: Why is my reaction mixture or final product discolored (e.g., yellow/red)?
Discoloration is a frequent observation, particularly during the Knorr pyrazole synthesis, and is often attributed to:
-
Hydrazine Impurities: Hydrazine starting materials, especially salts like phenylhydrazine hydrochloride, can contain or form colored impurities.[2]
-
Oxidative Processes: The reaction mixture may be susceptible to oxidation, leading to the formation of colored byproducts.[2]
-
Acid-Promoted Side Reactions: If the reaction mixture becomes too acidic, it can promote the formation of colored byproducts.[2] Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[2]
Q4: How can I improve the regioselectivity of my pyrazole synthesis?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] To improve selectivity:
-
Control Reaction Conditions: The choice of solvent and pH can significantly influence the outcome. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2]
-
Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic preference for one isomer over the other.
Troubleshooting Guides
Problem: Low Yield and a Complex Product Mixture
Low yields are often accompanied by the formation of multiple byproducts, complicating purification.[2]
Potential Causes & Identification
The table below summarizes common impurities identified in the synthesis of pyrazole sulfonamides, such as the COX-2 inhibitor Celecoxib.[3][4][5]
| Impurity Type | Common Name / Description | Source / Formation Pathway | Typical Analytical Signal |
| Isomeric | Regioisomer | Cyclocondensation of an unsymmetrical 1,3-diketone can occur at two different carbonyl sites.[2][4][5] | Peak in HPLC/LC-MS with the same mass as the product but a different retention time.[4][5] |
| Isomeric | Ortho-isomer | Use of a starting material with a substituent at the ortho- position instead of the para- position.[4][5] | Peak in HPLC/LC-MS with the same mass as the product but a different retention time.[4][5] |
| Intermediate | Pyrazole Intermediate | Incomplete sulfonylation or amination step, leaving the core pyrazole structure unfunctionalized.[4][5] | Peak in LC-MS corresponding to the mass of the pyrazole core without the benzenesulfonamide group. |
| Starting Material | Unreacted Hydrazine | Excess or unreacted (4-sulfamoylphenyl) hydrazine.[5][7] | Detected by LC-MS; may be highly polar.[7] |
| By-product | Schiff's Base Analog | Formed from side reactions involving the hydrazine and carbonyl compounds.[3] | Can be identified by spectroscopic methods like NMR and Mass Spectrometry. |
| Degradation | Carboxylic Acid Impurity | Oxidation of a methyl group on the aryl ring to a carboxylic acid.[3] | Peak in LC-MS with a mass increase corresponding to the addition of COOH and loss of CH3. |
Workflow for Impurity Identification and Resolution
When faced with an unknown impurity, a systematic approach is necessary. The following workflow outlines the steps from detection to resolution.
Caption: Workflow for troubleshooting synthesis impurities.
Common Impurity Formation Pathways
The diagram below illustrates the main synthesis route for a generic pyrazole sulfonamide and highlights key steps where common impurities, such as regioisomers and unreacted intermediates, can form.
Caption: Formation pathways for common synthesis impurities.
Experimental Protocols
Protocol 1: General Synthesis of a 1,5-Diarylpyrazole Sulfonamide
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[8]
-
Reaction Setup: To a solution of a 1,3-diaryl-1,3-dione (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0-1.2 eq).[2][8]
-
Reaction: Heat the mixture to reflux (approx. 80-100°C) with stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2][8]
-
Workup: Allow the reaction to cool. If a precipitate forms, collect it by vacuum filtration.[2] If no solid forms, the solvent can be removed under reduced pressure, and the product can be precipitated by adding water.[2][8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][9]
Protocol 2: HPLC-UV Method for Impurity Profiling
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for separating the main product from common process-related impurities.[4][10]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[10]
-
Sample Preparation: Prepare a stock solution of the crude sample at 1 mg/mL in acetonitrile or methanol and dilute as needed.[10]
-
Analysis: Inject the sample. The main product peak should be well-resolved from smaller impurity peaks. Relative peak areas can be used to estimate the purity level. For definitive identification, this method can be coupled with a mass spectrometer (LC-MS).[11]
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for removing many impurities, especially those with different solubility profiles from the desired product.[2][9]
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazole sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures with water.[9]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[2] Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[2]
References
- 1. Celecoxib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. scitepress.org [scitepress.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at room temperature or refrigerated at 2-8°C. The compound is hygroscopic and should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Contact with these substances should be avoided to prevent degradation.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the functional groups present (a pyrazole ring and a sulfonamide group), the most probable degradation pathways include:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis under acidic or basic conditions, cleaving the molecule. The pyrazole ring itself is generally stable to hydrolysis unless it contains susceptible functional groups.
-
Oxidation: While the pyrazole ring is relatively resistant to oxidation, the overall molecule can be degraded by oxidizing agents.[2]
-
Photodegradation: The sulfonamide bond is known to be susceptible to photolytic cleavage upon exposure to UV light.[4] The pyrazole ring can also undergo photodegradation.[2]
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the degradation products, typically by a stability-indicating HPLC method.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of compound potency or inconsistent results. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Ensure the compound is not exposed to incompatible chemicals. 3. Prepare fresh solutions for each experiment. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using techniques like LC-MS to understand the degradation pathway. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Check the solubility of the compound in your chosen solvent system. 2. If degradation is suspected, analyze the precipitate to identify its composition. |
Illustrative Stability Data
Due to the limited publicly available stability data for this compound, the following table presents illustrative data from a forced degradation study on Celecoxib, a drug molecule containing both a pyrazole and a sulfonamide moiety. This data serves as a general guide to the potential stability profile under various stress conditions.
| Stress Condition | Time | % Degradation (Illustrative) | No. of Degradants Observed |
| 0.1 M HCl | 24 hours | 10.5% | 2 |
| 0.1 M NaOH | 24 hours | 15.2% | 3 |
| 3% H₂O₂ | 24 hours | 8.7% | 1 |
| Thermal (80°C) | 48 hours | 5.3% | 1 |
| Photolytic (UV) | 48 hours | 12.8% | 2 |
Source: Adapted from a forced degradation study on a related sulfonamide-containing compound for illustrative purposes.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).
Acidic Degradation
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Heat the solution at 60°C for 24 hours in a water bath.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Basic Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as described for acidic degradation.
-
Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Heat the solution at 60°C for 24 hours in a water bath.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized solution to a suitable concentration and analyze by HPLC.
Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.
Thermal Degradation
-
Sample Preparation: Place the solid compound in a petri dish to form a thin layer.
-
Stress Application: Heat the sample in a hot air oven at 80°C for 48 hours.
-
Sample Analysis: After exposure, dissolve a known amount of the solid in a suitable solvent, dilute to the appropriate concentration, and analyze by HPLC.
Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Stress Application: Expose the solution in a transparent container to a UV lamp (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: After exposure, dilute the solutions to a suitable concentration and analyze by HPLC.
Potential Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways of a pyrazole-sulfonamide compound and a typical workflow for a forced degradation study.
Caption: Potential degradation pathways for a pyrazole-sulfonamide.
References
Technical Support Center: Optimizing Pyrazole Sulfonylation Reactions
Welcome to the technical support center for pyrazole sulfonylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole sulfonylation experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the sulfonylation of pyrazoles?
A1: A widely used method involves the reaction of a pyrazole with a sulfonating agent, such as chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, to form the corresponding pyrazole sulfonyl chloride. This intermediate is then typically reacted with an amine to yield the desired sulfonamide.[1]
Q2: Which factors are most critical for optimizing the yield of pyrazole sulfonylation?
A2: The key factors influencing the yield and reaction time are the choice of base, solvent, and reaction temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side product formation.[1] For instance, the selection of an appropriate base and solvent combination can significantly impact the reaction's success.
Q3: Are there alternative, more sustainable methods for synthesizing sulfonylated pyrazoles?
A3: Yes, environmentally benign, metal-free, one-pot multicomponent reactions (MCRs) are being developed. These methods can offer high atom economy and a reduced environmental footprint by combining pyrazole ring formation and C-H sulfenylation or sulfonylation in a single step.[2][3] For example, a method using sodium thiosulfate as a catalyst in DMSO has been reported for the synthesis of C-4 sulfenylated pyrazoles.[2][3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your pyrazole sulfonylation experiments.
Problem 1: Low or no yield of the desired pyrazole sulfonamide.
Possible Causes & Solutions:
-
Inappropriate Base: The choice of base is critical. For the coupling of pyrazole sulfonyl chloride with an amine, diisopropylethylamine (DIPEA) has been shown to give better yields compared to triethylamine (TEA).[1][4] For the initial deprotonation of the pyrazole ring, a strong base like potassium tert-butoxide may be effective.[1]
-
Incorrect Solvent: The solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM) is a commonly used solvent for the sulfonamide coupling step.[1][4] In some cases, polar aprotic solvents like DMSO or DMF may be beneficial, particularly in multicomponent reactions.[2] Tetrahydrofuran (THF) has been reported to result in longer reaction times.[4]
-
Reaction Temperature: The temperature needs to be carefully controlled. The initial sulfonylation with chlorosulfonic acid is often performed at 0 °C and then raised to around 60 °C.[1] Subsequent coupling reactions are typically carried out at room temperature (25-30 °C).[1]
-
Poor Quality Reagents: Ensure that all reagents, especially the sulfonating agent and any bases, are of high purity and anhydrous where necessary. Moisture can quench reactive intermediates.
Problem 2: Formation of multiple products or impurities.
Possible Causes & Solutions:
-
Side Reactions: Unwanted side reactions can occur if the reaction conditions are not optimal. Careful control of the reaction temperature and slow addition of reagents can help minimize the formation of byproducts.[1]
-
Regioselectivity Issues: In asymmetrically substituted pyrazoles, sulfonylation can occur at different positions. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.
-
Purification Challenges: If multiple products are formed, purification by column chromatography is often necessary to isolate the desired compound.[1]
Problem 3: The reaction is very slow or does not go to completion.
Possible Causes & Solutions:
-
Insufficient Activation: The pyrazole ring may not be sufficiently activated for sulfonylation. The use of a stronger base or a more reactive sulfonating agent could be considered.
-
Low Reaction Temperature: While low temperatures are often used initially to control exothermic reactions, the reaction may require heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[1]
-
Catalyst Inefficiency: If using a catalyzed reaction, the catalyst may be poisoned or used in an insufficient amount. Optimization of the catalyst loading is recommended.[5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on optimizing pyrazole sulfonylation and related reactions.
Table 1: Effect of Base and Solvent on Sulfonamide Formation [1]
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 46 |
| 2 | TEA | THF | 24 | 35 |
| 3 | TEA | Acetonitrile | 16 | 42 |
| 4 | DIPEA | DCM | 16 | 55 |
| 5 | DIPEA | THF | 24 | 47 |
| 6 | DIPEA | Acetonitrile | 16 | 51 |
Reaction conditions: Pyrazole sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (3.0 equiv), solvent (10 vol), 25-30 °C.
Table 2: Optimization of Catalyst Loading for Pyrazole Synthesis [5]
| Entry | Catalyst (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0 | 150 | Traces |
| 2 | 5 | 45 | 75 |
| 3 | 10 | 15 | 92 |
| 4 | 15 | 15 | 95 |
| 5 | 20 | 15 | 95 |
Reaction conditions: Phenyl hydrazine (0.55 mmol), pentane-2,4-dione (0.5 mmol), SuSA catalyst in water.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-sulfonyl chloride [1]
-
Dissolve the pyrazole compound (1.0 equivalent) in chloroform.
-
In a separate flask under a nitrogen atmosphere, cool a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to 0 °C.
-
Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes.
-
Stir the reaction for an additional 2 hours at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with cold water.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude pyrazole-4-sulfonyl chloride.
Protocol 2: Synthesis of Pyrazole Sulfonamide [1][4]
-
Dissolve the amine (1.05 equivalents) in dichloromethane (DCM).
-
Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the amine solution at 25-30 °C.
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM.
-
Add the pyrazole-4-sulfonyl chloride solution to the amine/DIPEA mixture at 25-30 °C.
-
Stir the reaction mixture for 16 hours at 25-30 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: General workflow for a two-step pyrazole sulfonylation.
Caption: Troubleshooting logic for low product yield in pyrazole sulfonylation.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Scaling Up Pyrazole Sulfonamide Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when scaling up the production of pyrazole sulfonamides from the laboratory to pilot plant or manufacturing scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when moving from a lab-scale (milligram to gram) to a pilot-scale (kilogram) synthesis of pyrazole sulfonamides?
A1: When scaling up, it's crucial to move beyond simply multiplying reagent quantities. Key factors that change non-linearly with scale and require careful consideration include:
-
Heat Transfer: Exothermic reactions, such as the initial pyrazole synthesis from diones and hydrazine or the chlorosulfonation step, can be managed easily in a lab flask with an ice bath. However, in a large reactor, the surface-area-to-volume ratio decreases significantly, making heat dissipation much less efficient.[1] This can lead to "hot spots," causing side reactions, impurity formation, and potentially runaway reactions.[2][3]
-
Mixing Efficiency: Achieving homogeneous mixing in a large vessel is more challenging than in a small flask.[3] Poor mixing can lead to localized concentration gradients, resulting in lower yields, increased impurities, and inconsistent product quality.[4]
-
Reagent Addition Rate: The rate of adding critical reagents, like chlorosulfonic acid, becomes a critical process parameter at scale. A rate that is safe and effective on a small scale may be too fast for a large reactor to handle the resulting exotherm.
-
Impurity Profile: The types and quantities of impurities can change significantly upon scale-up.[2] Side reactions that were negligible at the lab scale may become significant, impacting the purity and safety of the final active pharmaceutical ingredient (API). For instance, in the synthesis of celecoxib, a regioisomeric impurity is a known challenge that needs to be controlled.[5][6]
-
Crystallization and Isolation: The method of crystallization and product isolation must be robust and reproducible.[2] Changes in cooling rates and mixing during crystallization at a larger scale can affect the crystal form (polymorphism), particle size, and purity of the final product.[][8]
Q2: We are observing a significant drop in yield and an increase in impurities during the sulfonylation of our pyrazole intermediate at a larger scale. What could be the cause?
A2: This is a common scale-up challenge. The likely culprits are related to heat and mass transfer. The reaction of the pyrazole with chlorosulfonic acid is highly exothermic. In a large reactor, inefficient heat removal can lead to an increase in the reaction temperature, promoting the formation of degradation products and side reactions.[1] Additionally, poor mixing can result in localized areas of high reagent concentration, which can also contribute to impurity formation.
Q3: Our final pyrazole sulfonamide product is showing a different crystalline form (polymorph) at the pilot scale compared to the lab scale. Why is this happening and what are the implications?
A3: Polymorphism is a critical challenge in pharmaceutical manufacturing as different crystal forms can have different solubility, bioavailability, and stability.[5] The appearance of a new polymorph during scale-up is often due to differences in the crystallization conditions, such as:
-
Cooling Rate: Slower cooling rates in large vessels can favor the formation of the most thermodynamically stable polymorph, which may be different from the one obtained with rapid cooling in the lab.
-
Supersaturation Levels: The level of supersaturation, a key driver for crystallization, can be more difficult to control uniformly in a large batch.[]
-
Agitation: The type and speed of agitation can influence nucleation and crystal growth.
-
Solvent Composition: Even minor variations in solvent composition can lead to different polymorphs.
It is crucial to identify and control the desired polymorphic form early in development to ensure consistent product performance.[][9]
Troubleshooting Guide
| Issue | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Yield in Sulfonylation Step | Inadequate temperature control (runaway exotherm). Poor mixing leading to localized high concentrations of reagents. | - Implement a more efficient cooling system for the reactor. - Slow down the addition rate of chlorosulfonic acid. - Use a reactor with better agitation or optimize the stirrer speed. - Consider using a less reactive sulfonating agent if feasible. |
| Increased Impurity Levels | "Hot spots" in the reactor due to poor heat transfer.[3] Inefficient mixing. Longer reaction times at elevated temperatures. | - Perform a hazard evaluation to understand the reaction calorimetry.[1] - Use process analytical technology (PAT) to monitor the reaction in real-time. - Re-evaluate the solvent choice for better heat transfer or solubility. - Develop a kinetic model to understand impurity formation.[5] |
| Inconsistent Crystal Form (Polymorphism) | Uncontrolled cooling profile during crystallization.[] Variations in agitation and supersaturation.[] Presence of impurities affecting nucleation. | - Implement a controlled cooling profile for the crystallization step. - Use seeding with the desired polymorph to ensure consistency. - Characterize the solid form using techniques like XRPD, DSC, and TGA. - Study the effect of solvent systems and impurities on crystal formation.[9] |
| Difficulties in Product Filtration/Drying | Unfavorable particle size distribution. Solvent entrapment within the crystal lattice.[2] | - Optimize crystallization conditions to control particle size and morphology. - Evaluate different filtration and drying equipment. - Ensure the crystallization process does not trap solvents that are difficult to remove.[2] |
| Safety Concerns (e.g., gas evolution, runaway reaction) | Lack of understanding of reaction thermodynamics and kinetics at scale.[1] Use of hazardous reagents like chlorosulfonic acid and thionyl chloride. | - Conduct a thorough process safety assessment (e.g., reaction calorimetry, hazard and operability study - HAZOP).[1] - Ensure adequate ventilation and pressure relief systems on the reactor. - Provide comprehensive training to operators on handling hazardous materials and emergency procedures. |
Experimental Protocols with Scale-Up Considerations
Protocol 1: Sulfonylation of 3,5-Dimethyl-1H-pyrazole
This protocol is adapted from laboratory-scale procedures with added considerations for scale-up.[10]
Lab-Scale (25 g)
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dimethyl-1H-pyrazole (25 g) to chloroform (75 mL).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of chlorosulfonic acid (166.7 g) in chloroform (175 mL) to the stirred pyrazole solution, maintaining the temperature below 5°C.
-
After the addition is complete, slowly warm the reaction mixture to 60°C and stir for 10 hours.
-
Add thionyl chloride (40.8 g) at 60°C over 20 minutes.
-
Stir for an additional 2 hours at 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
Scale-Up Considerations (for kg scale)
-
Heat Management: The addition of chlorosulfonic acid is highly exothermic. A jacketed reactor with a robust cooling system is essential. The rate of addition must be carefully controlled to maintain the desired temperature. A process safety evaluation, including calorimetry, is highly recommended to understand the thermal hazards.[1]
-
Mixing: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture, especially during the addition of the viscous chlorosulfonic acid. Baffles may be necessary to improve mixing efficiency.
-
Quenching: The quenching step is also highly exothermic and will generate HCl gas. This must be performed in a well-ventilated area with appropriate scrubbing for the off-gases. The addition of the reaction mass to ice/water should be done slowly and with vigorous stirring.
-
Material Compatibility: Ensure the reactor and associated equipment are compatible with the corrosive reagents (chlorosulfonic acid, thionyl chloride, HCl).
Protocol 2: Sulfonamide Coupling
This protocol details the reaction of the pyrazole sulfonyl chloride with an amine.[10][11]
Lab-Scale (100 mg)
-
In a 50 mL round-bottom flask, dissolve 2-phenylethylamine (65.5 mg) in dichloromethane (DCM, 5 mL).
-
Add diisopropylethylamine (DIPEA, 99.6 mg) to the solution at room temperature (25-30°C).
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg) in DCM (5 mL) to the amine solution.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add cold water (10 mL) and stir for 10 minutes.
-
Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography.
Scale-Up Considerations (for kg scale)
-
Purification: Column chromatography is often not feasible or cost-effective for large-scale production.[12] Developing a robust crystallization method for purification is essential. This may involve screening different solvent systems to find one that effectively removes impurities and provides the desired crystal form.
-
Work-up: The aqueous work-up will generate significant volumes of waste. Consider the environmental impact and disposal costs. Phase separation in large reactors can be slower than in a separatory funnel, so adequate settling time must be factored into the process.
-
Solvent and Base Selection: While DCM and DIPEA are effective, consider greener and more cost-effective solvent and base alternatives for large-scale production. The choice of base can impact the yield and impurity profile.[11]
-
Cycle Time: A 16-hour reaction time may be acceptable in the lab, but for manufacturing, optimizing the reaction to reduce the cycle time can significantly improve throughput and reduce costs.
Quantitative Data Summary
Table 1: Effect of Base and Solvent on Sulfonamide Coupling Yield (Lab-Scale) [11]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | DCM | 16 | 26-46 |
| 2 | DIPEA | DCM | 16 | 55 |
| 3 | DIPEA | THF | 24 | 47 |
This table illustrates how the choice of base and solvent can significantly impact the reaction yield, a crucial factor for optimization during scale-up.
Table 2: Impurity Profile of Celecoxib (A Pyrazole Sulfonamide) [6][13][14]
| Impurity | Type | Typical Limit in Final Product |
| Regio-isomer | Process-related | < 0.1% |
| Ortho-isomer | Process-related | Not specified |
| Unreacted Intermediates | Process-related | < 0.1% |
This table highlights the importance of controlling specific impurities, such as regio-isomers, which are a common challenge in the synthesis of substituted pyrazoles.
Visualizations
Experimental Workflow for Pyrazole Sulfonamide Synthesis
Caption: General workflow for the synthesis of pyrazole sulfonamides.
Logical Relationship of Scale-Up Challenges
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. upm-inc.com [upm-inc.com]
- 11. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 12. Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
Technical Support Center: Degradation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on the known degradation of other sulfonamides and pyrazole-containing compounds, the primary degradation pathways are expected to be photodegradation, hydrolysis, and biotic degradation.[1][2][3][4] Key transformations may include cleavage of the sulfur-nitrogen (S-N) bond, hydroxylation of the pyrazole ring, and modifications to the dimethyl groups.[5]
Q2: How stable is this compound to hydrolysis under typical environmental conditions?
A2: Sulfonamides are generally resistant to hydrolysis at neutral and alkaline pH.[3][6] Degradation via hydrolysis is more likely to occur under acidic conditions, although the rate is typically slow.[3][6] Therefore, this compound is expected to be relatively stable to hydrolysis in standard aqueous solutions.
Q3: What are the likely initial products of photodegradation?
A3: The initial steps in the photodegradation of sulfonamides often involve the cleavage of the S-N bond, leading to the formation of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid and aminyl radicals.[5] Another common pathway is the hydroxylation of the pyrazole ring.
Q4: Which microorganisms are likely to biodegrade this compound?
A4: Various microbial species have been shown to degrade sulfonamides, including bacteria from the genera Pseudomonas, Acinetobacter, and Klebsiella.[1] These microorganisms often initiate degradation by cleaving the sulfonamide bond.[1]
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways for this compound.
Experimental Protocols
The following are generalized protocols for studying the degradation of this compound. Researchers should optimize these methods for their specific experimental conditions.
Protocol 1: Photodegradation Study
Objective: To determine the rate of photodegradation and identify the major degradation products.
Materials and Equipment:
-
This compound
-
HPLC-grade water and acetonitrile
-
UV lamp (e.g., Xenon arc lamp with filters to simulate sunlight)
-
Quartz reaction vessels
-
Magnetic stirrer and stir bars
-
HPLC-UV system
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare the reaction solution by spiking the stock solution into HPLC-grade water to a final concentration of 1-10 mg/L in quartz vessels.
-
Place the vessels under the UV lamp. Use a control vessel wrapped in aluminum foil to assess any degradation in the dark.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each vessel.
-
Analyze the samples immediately by HPLC-UV to quantify the parent compound.
-
Analyze the samples by LC-MS/MS to identify and tentatively quantify the degradation products.
Protocol 2: Hydrolysis Study
Objective: To determine the hydrolysis rate at different pH values.
Materials and Equipment:
-
This compound
-
Buffer solutions (pH 4, 7, and 9)
-
Thermostated water bath or incubator
-
HPLC-UV system
Procedure:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of the target compound.
-
Spike the stock solution into each buffer solution to a final concentration of 1-10 mg/L in sealed vials.
-
Place the vials in a thermostated water bath set at a constant temperature (e.g., 25°C or 50°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), collect samples from each pH condition.
-
Analyze the samples by HPLC-UV to determine the concentration of the parent compound.
Protocol 3: Biotic Degradation Screening
Objective: To assess the biodegradability of the compound using an activated sludge inoculum.
Materials and Equipment:
-
This compound
-
Activated sludge from a wastewater treatment plant
-
Mineral salts medium
-
Shaking incubator
-
HPLC-UV system
-
LC-MS/MS system
Procedure:
-
Prepare a mineral salts medium.
-
Obtain fresh activated sludge and acclimate it to the mineral salts medium if necessary.
-
Set up triplicate flasks containing the mineral salts medium, the activated sludge inoculum, and the target compound at a specific concentration (e.g., 1 mg/L).
-
Include control flasks: a sterile control (with autoclaved sludge) to assess abiotic degradation and a control without the target compound to monitor the background.
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) in the dark.
-
Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
Filter or centrifuge the samples to remove biomass.
-
Analyze the supernatant by HPLC-UV for the parent compound and by LC-MS/MS for potential metabolites.
Quantitative Data
The following table provides representative degradation kinetic data for structurally related sulfonamide and pyrazole compounds to serve as a benchmark for experimental results.
| Compound | Degradation Process | Matrix | Half-life (t½) | Rate Constant (k) | Reference |
| Sulfamethoxazole | Photodegradation (UV) | Water | 1.5 h | 0.46 h⁻¹ | [7] |
| Sulfadiazine | Photodegradation (UV/TiO₂) | Water | ~30 min | 0.0261 min⁻¹ | [7] |
| Atrazine | Biodegradation | Soil | 37-73 days | - | [8] |
| Topramezone | Biodegradation | Soil | 15-19 days | - | [8] |
| Sulfonamides | Hydrolysis (pH 7, 25°C) | Water | > 1 year | < 0.0019 day⁻¹ | [3] |
Troubleshooting Guide
Issue: Poor peak shape or retention time shifts in HPLC analysis.
-
Possible Cause:
-
Solution:
Issue: Low sensitivity or no signal in Mass Spectrometry (MS) analysis.
-
Possible Cause:
-
Poor ionization: The compound may not ionize efficiently under the chosen ESI or APCI conditions.[11][12]
-
Ion suppression: Matrix components co-eluting with the analyte can suppress its ionization.[11][13]
-
Incorrect MS parameters: The settings for ion transfer, fragmentation, and detection may not be optimal.
-
-
Solution:
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes.[12]
-
Improve chromatographic separation to resolve the analyte from interfering matrix components.[11] Dilute the sample.
-
Perform a tuning and calibration of the mass spectrometer. Optimize the cone voltage and collision energy for the specific compound.
-
Issue: High variability in degradation rates between replicate experiments.
-
Possible Cause:
-
Inconsistent experimental conditions: Fluctuations in temperature, light intensity, or microbial activity.
-
Sampling or analytical error: Inconsistent sample volumes, dilution errors, or instrument variability.
-
Inhomogeneous reaction mixture: Inadequate mixing, especially in biotic or soil-based studies.
-
-
Solution:
-
Ensure precise control of all experimental parameters. Use a calibrated light source for photodegradation studies.
-
Use calibrated pipettes and follow a consistent analytical procedure. Include internal standards in the analysis.
-
Ensure continuous and uniform mixing of the reaction solutions.
-
Issue: No degradation observed in the biotic degradation experiment.
-
Possible Cause:
-
Toxicity of the compound: The concentration of the test compound may be inhibitory to the microorganisms.
-
Lack of acclimated microorganisms: The microbial inoculum may not have the necessary enzymes to degrade the compound.[1]
-
Unfavorable environmental conditions: The pH, temperature, or nutrient levels may not be optimal for microbial activity.[1]
-
-
Solution:
-
Test a range of lower concentrations of the compound.
-
Use an inoculum from a source that is likely to have been exposed to similar compounds. Consider an acclimation period for the inoculum.
-
Optimize the pH, temperature, and nutrient composition of the medium. Ensure adequate aeration for aerobic studies.[1]
-
References
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. uab.edu [uab.edu]
Technical Support Center: Pyrazole Methylation Reactions
Welcome to the technical support center for pyrazole methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the N-methylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
A1: The main challenge is controlling the regioselectivity of the methylation.[1] Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar reactivity. This often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1][2] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity.[1]
Q2: What factors influence the N1/N2 regioselectivity in pyrazole methylation?
A2: Several factors can significantly impact the regioselectivity of the reaction:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can favor methylation at the less sterically hindered nitrogen atom.[1] Similarly, the use of sterically demanding methylating agents can also improve selectivity.[1]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the ratio of N1 to N2 isomers.[1] For instance, using sodium hydride instead of potassium carbonate has been shown to prevent the formation of regioisomeric products in certain cases.[3]
-
Methylating Agent: The nature of the methylating agent is a critical factor.[1] Advanced and sterically bulky reagents have been developed to achieve higher regioselectivity.[1][4]
Q3: Are there reliable methods to achieve high N1-selectivity?
A3: Yes, several strategies have been developed to achieve high N1-selectivity:
-
Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents has been demonstrated to provide excellent N1-selectivity, often exceeding 90%.[1][4][5][6][7][8]
-
Protecting Group Strategies: In some cases, one of the nitrogen atoms can be blocked with a protecting group to direct methylation to the desired position, followed by a deprotection step.[1][9]
-
Biocatalysis: Engineered enzymes, like methyltransferases, can offer exceptional regioselectivity, sometimes greater than 99%, for pyrazole methylation.[1]
Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?
A4: The most common method for separating these regioisomers is silica gel column chromatography.[1] The success of this technique depends on finding a suitable eluent system that provides good resolution between the isomers on a TLC plate.[1] In cases where isomers have very similar polarities, other techniques like preparative HPLC or recrystallization may be effective.[1] For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable alternative.[1]
Troubleshooting Guide
Below is a troubleshooting guide addressing specific issues you might encounter during your pyrazole methylation experiments.
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Potential Cause | Suggested Solution |
| Non-selective methylating agent | Switch to a more selective reagent. Sterically bulky α-halomethylsilanes have shown high N1-selectivity.[1][4][5][6][7][8] |
| Suboptimal reaction conditions | Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[1][3][10] The choice of an appropriate base and solvent system can significantly influence the N1/N2 ratio.[1][10] |
| Reaction temperature | Investigate the effect of temperature. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1] |
| Inherent substrate properties | If the substituents on your pyrazole do not provide a strong directing effect, consider using advanced methods like enzymatic methylation or protecting group strategies to achieve high selectivity.[1] |
Problem 2: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality or decomposed reagents | Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1] |
| Insufficiently strong base | Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be necessary.[1] |
| Low reactivity of the pyrazole | If your pyrazole contains electron-withdrawing groups, its nucleophilicity may be decreased.[1] In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1] |
| Product loss during workup | Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup.[1] Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.[1] |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-methylation | The formation of a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or prolonged reaction times.[1] Monitor the reaction progress by TLC or LC-MS to avoid this. Using a less reactive methylating agent or careful control of stoichiometry can mitigate this issue.[1] |
Problem 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Inseparable regioisomers | If standard silica gel chromatography fails to separate the isomers, try a different stationary phase like alumina or a reversed-phase silica gel.[1] |
| Highly polar product | Highly polar products may streak on a silica gel column. Use a more polar eluent system (e.g., containing methanol or ammonia in methanol) or switch to reversed-phase chromatography.[1] Deactivating the silica gel with triethylamine can also be beneficial for basic compounds.[1] |
| Contamination with starting materials | Ensure the reaction has proceeded to completion to avoid contamination with the starting pyrazole. |
Data on Reaction Conditions
The choice of base and solvent can significantly impact the yield of the methylation reaction. The following table summarizes the yield of 1,3,5-trimethyl-1H-pyrazole from the methylation of 3,5-dimethyl-1H-pyrazole under various conditions.
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | Reflux | 24 | 0 |
| 2 | K₂CO₃ | DMF | 80°C | 24 | 25 |
| 3 | K₂CO₃ | Acetonitrile | Reflux | 24 | 15 |
| 4 | K₂CO₃ | Acetone | Reflux | 24 | 0 |
| 5 | Na₂CO₃ | THF | Reflux | 24 | 0 |
| 6 | Na₂CO₃ | DMF | 80°C | 24 | 18 |
| 10 | NaOH | THF | Reflux | 18 | 65 |
| 12 | NaH | DMF | RT | 12 | 55 |
| 13 | KOtBu | THF | RT | 6 | 78 |
| Data adapted from a study on the methylation of 3,5-dimethyl-1H-pyrazole.[10] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using a Sterically Hindered Silane Reagent
This protocol is based on a method employing a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1]
Materials:
-
Substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) solution
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
Visualizations
Experimental Workflow for N1-Selective Pyrazole Methylation
Caption: A step-by-step workflow for the N1-selective methylation of pyrazoles.
Troubleshooting Decision Tree for Pyrazole Methylation
Caption: A decision tree to diagnose and solve common pyrazole methylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrazole Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of pyrazole sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazole sulfonyl chloride, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of the sulfonyl chloride: The product is sensitive to moisture and can revert to the sulfonic acid.[1][2] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. 3. Degradation of starting material or product: The pyrazole ring or the sulfonyl chloride product may be unstable under the reaction conditions.[3][4] | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During workup, use ice-cold water and minimize the time the product is in an aqueous environment.[2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the temperature or reaction time. Ensure the chlorosulfonic acid and any co-reagents (e.g., thionyl chloride) are fresh. 3. For sensitive substrates, consider alternative, milder sulfonylation methods. |
| Formation of Multiple Products (Observed by TLC/LCMS) | 1. Formation of regioisomers: If the starting pyrazole is unsymmetrical, sulfonation can occur at different positions on the ring. 2. Disulfonylation: Excess chlorosulfonic acid or harsh reaction conditions can lead to the formation of a disulfonylated pyrazole.[5] | 1. The regioselectivity of the sulfonation can be influenced by the substituents on the pyrazole ring. It may be necessary to purify the desired isomer by column chromatography. In some cases, protecting groups may be used to direct the sulfonation to the desired position. 2. Carefully control the stoichiometry of chlorosulfonic acid. A slow, dropwise addition of the pyrazole to the chlorosulfonic acid at a low temperature can help to minimize this side reaction. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of the pyrazole: The starting material may be degrading under the strongly acidic and oxidizing conditions of the reaction. 2. Side reactions with impurities: Impurities in the starting pyrazole can lead to the formation of colored byproducts. | 1. Lower the reaction temperature. If the pyrazole is particularly electron-rich or has sensitive functional groups, a milder sulfonylating agent may be required. 2. Ensure the starting pyrazole is of high purity. Recrystallization or column chromatography of the starting material may be necessary. |
| Product is an Oil or Gummy Solid, Fails to Crystallize | 1. Presence of impurities: The presence of byproducts, such as the corresponding sulfonic acid (from hydrolysis) or starting material, can inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent the product from solidifying. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under high vacuum. If the product is still an oil, try triturating with a non-polar solvent like hexanes to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize pyrazole sulfonyl chloride is consistently failing, yielding only starting material. What are the likely causes?
A1: The most probable cause is inactive reagents. Chlorosulfonic acid is highly reactive and can degrade upon improper storage. Ensure you are using a fresh bottle or a properly stored reagent. Another possibility is that the reaction temperature is too low. While starting the reaction at a low temperature is recommended to control the initial exotherm, the reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific substrate.
Q2: I observe the formation of a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
A2: This water-soluble byproduct is most likely the corresponding pyrazole sulfonic acid, formed from the hydrolysis of your desired pyrazole sulfonyl chloride product.[1] Pyrazole sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture during the reaction or workup.
To minimize hydrolysis:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
Careful Workup: Quench the reaction mixture by pouring it onto crushed ice. The low temperature will slow down the rate of hydrolysis. Immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Minimize the time the product is in contact with the aqueous layer.
-
Low Water Solubility of Product: For some aryl sulfonyl chlorides, their low solubility in water helps to protect them from hydrolysis, allowing for precipitation from the reaction mixture.[2]
Q3: My TLC analysis shows two spots close to each other, even after purification. What could be the reason?
A3: If you are using an unsymmetrically substituted pyrazole as your starting material, you are likely forming a mixture of regioisomers. The sulfonyl chloride group can be introduced at different positions on the pyrazole ring, and these isomers often have very similar polarities, making them difficult to separate by column chromatography. You may need to explore different chromatographic conditions (e.g., different solvent systems or specialized columns) or consider a synthetic route that provides better regiocontrol.
Q4: The reaction mixture turns very dark, and the final product is a dark, impure oil. How can I get a cleaner product?
A4: A dark reaction mixture often indicates decomposition of the starting material or product. This can be caused by excessively high temperatures or the presence of sensitive functional groups on your pyrazole ring.
To obtain a cleaner product:
-
Temperature Control: Maintain a low temperature, especially during the addition of the pyrazole to the chlorosulfonic acid.
-
Purification of Starting Material: Ensure your starting pyrazole is pure, as impurities can lead to colored byproducts.
-
Purification of the Product: The crude product can often be purified by column chromatography on silica gel to remove colored impurities.
Experimental Protocols
A general procedure for the synthesis of a pyrazole-4-sulfonyl chloride is provided below. This should be adapted based on the specific substrate and scale of the reaction.
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform.
-
Addition of Chlorosulfonic Acid: Cool the flask to 0 °C in an ice bath and slowly add chlorosulfonic acid to the chloroform with stirring.
-
Addition of Pyrazole: To this stirred solution, add a solution of 3,5-dimethyl-1H-pyrazole in chloroform dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the sulfonylation of pyrazoles, as reported in the literature.
Table 1: Optimization of Sulfonylation Conditions for 3,5-Dimethyl-1H-pyrazole and 1,3,5-Trimethyl-1H-pyrazole [6]
| Entry | Sulfonylating Reagent | Solvent | Yield (%) |
| 1 | Chlorosulfonic Acid | Chloroform | - |
| 2 | Chlorosulfonic Acid / Thionyl Chloride | Chloroform | 90 |
Note: The yield reported is for the optimized condition.
Visualizations
Experimental Workflow for Pyrazole Sulfonyl Chloride Synthesis
Caption: A typical experimental workflow for the synthesis of pyrazole sulfonyl chloride.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in pyrazole sulfonyl chloride synthesis.
References
- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Sulfonamide Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar sulfonamide compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar sulfonamide compounds?
The primary challenges in purifying polar sulfonamide compounds stem from their inherent physicochemical properties:
-
High Polarity: This makes the compounds highly soluble in polar solvents, which can lead to difficulties in extraction from aqueous solutions, poor retention on standard reversed-phase chromatography columns, and challenges in finding suitable recrystallization solvents.[1][2]
-
Amphoteric Nature: Sulfonamides possess both acidic (sulfonamide N-H) and basic (amino group) functionalities. This can lead to variable ionization states depending on the pH, affecting their solubility and chromatographic behavior.[3]
-
Thermal and pH Instability: Some sulfonamides can be sensitive to heat and extreme pH conditions, which can lead to degradation during purification steps like distillation or chromatography with acidic or basic modifiers.[1]
-
Co-eluting Impurities: Starting materials, reagents, and side-products often have similar polarities to the target sulfonamide, making chromatographic separation challenging.[1]
-
Tendency to Streak in Chromatography: The polar nature of sulfonamides can lead to strong interactions with the stationary phase (like silica gel), resulting in tailing or streaking of peaks.[4]
Q2: What are common impurities I might encounter?
Common impurities in the synthesis of sulfonamides include:
-
Unreacted starting materials (e.g., sulfonyl chlorides, amines).
-
Side-products from the reaction (e.g., N,N'-disulfonylhydrazide in some reactions).[1]
-
Hydrolysis products if the compound is unstable in water.
-
Residual solvents from the reaction or work-up.
Q3: How do I choose the right purification technique for my polar sulfonamide?
The choice of purification technique depends on the properties of your specific sulfonamide and the impurities present. Here is a general guide:
-
Recrystallization: This is a good first choice if your compound is a solid and you can find a suitable solvent system. It is a cost-effective method for removing impurities with different solubility profiles.[5][6][7][8]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. For highly polar sulfonamides, you may need to use specialized columns or solvent systems.[9]
-
Preparative HPLC: This can provide high-resolution separations and is suitable for purifying small to medium quantities of material, especially when dealing with complex mixtures.
-
Liquid-Liquid Extraction (LLE): This is useful for initial cleanup and removing impurities with significantly different polarities by partitioning them between two immiscible liquid phases.[10]
-
Solid-Phase Extraction (SPE): This can be used for sample cleanup and concentration, and for isolating the target compound from a complex matrix.[11]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound streaks or tails on TLC/column | Strong interaction with the acidic silica gel stationary phase. | 1. Add a modifier to the eluent: For basic sulfonamides, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.[12] For acidic sulfonamides, a small amount of acetic acid or formic acid can be added. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a bonded-phase silica like amino-propyl or diol.[13][14] |
| Compound does not move from the baseline (low Rf) | The eluent is not polar enough. | 1. Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase methanol in a dichloromethane/methanol system).[9] 2. Use a more polar solvent system: Consider solvent systems like chloroform:methanol:water or those containing ammonia.[14] |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity for the compounds. | 1. Try a different solvent system: Experiment with different combinations of solvents to improve the separation. 2. Use a gradient elution: Start with a less polar eluent and gradually increase the polarity to better resolve compounds with similar Rf values.[12] 3. Consider a different chromatographic technique: If normal-phase chromatography is not effective, reversed-phase or mixed-mode chromatography might provide better separation.[2][15] |
Guide 2: Recrystallization Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound will not crystallize | The compound is too soluble in the chosen solvent, even when cold. | 1. Use a co-solvent (anti-solvent) system: Dissolve the compound in a minimal amount of a hot "good" solvent where it is very soluble. Then, slowly add a "bad" solvent (anti-solvent) in which the compound is poorly soluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][16] 2. Try a different solvent: Test a range of solvents with varying polarities.[6] 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6] |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Add more solvent: This will lower the saturation point.[6] 2. Lower the crystallization temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[16] 3. Change the solvent: Choose a solvent with a lower boiling point. |
| Low recovery of the compound | The compound has significant solubility in the cold solvent. | 1. Ensure the solution is thoroughly cooled: Use an ice bath to minimize the solubility of your compound.[7] 2. Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent required to dissolve the compound.[7][16] 3. Wash the collected crystals with ice-cold solvent: This will remove impurities without dissolving a significant amount of the product.[16] |
Data Presentation
Table 1: Comparison of Extraction Methods for Sulfonamides
| Extraction Method | Principle | Typical Recovery Rates | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[10] | Variable, can be optimized for good recovery. | Simple, widely used. | Can be time-consuming, requires large volumes of organic solvents, potential for emulsion formation.[10] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a suitable solvent. | Generally high, often >75%.[11] | High recovery, good sample cleanup, can be automated. | Can be more expensive than LLE, requires method development. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | 15-64% for aged residues in soil.[17] | Fast, reduced solvent consumption.[18] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Polar Sulfonamide
-
Solvent Selection: In a small test tube, add a small amount of your crude sulfonamide. Add a few drops of a potential solvent and heat gently. A good solvent will dissolve the compound when hot but not when cold.[6] If a single solvent is not suitable, try a co-solvent system.[5]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[16]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Sample Preparation: Dissolve a small amount of your crude and purified samples in a suitable volatile solvent (e.g., methanol, acetone).
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot small amounts of your samples onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. The eluent level should be below the starting line. Allow the solvent front to move up the plate.[19]
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[19] Staining with a suitable reagent (e.g., fluorescamine for primary amines) can also be used.[19]
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.
Visualizations
Caption: A general workflow for the purification of polar sulfonamide compounds.
Caption: A decision tree for troubleshooting common TLC issues with polar sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Purification [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Studies on the extraction of sulfonamides from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a solid at room temperature.[1] While it is generally considered soluble in polar organic solvents, its aqueous solubility can be limited, a common characteristic of sulfonamide-containing compounds.[1][2] The sulfonamide group's ionization state is pH-dependent, which significantly influences its solubility in aqueous buffers.[2]
Q2: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation of the compound in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The intrinsic solubility of the compound in your specific buffer system may be low.
-
pH of the Buffer: The pH of your buffer may be in a range where the sulfonamide group is not ionized, leading to reduced solubility.[2]
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of the compound.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) too quickly to the aqueous buffer can cause localized supersaturation and precipitation.
Q3: What are the initial steps to troubleshoot the precipitation of my compound?
When encountering precipitation, consider the following initial troubleshooting steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to minimize its potential interference with the bioassay.[2]
-
Gradual Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate proper mixing and prevent localized precipitation.
-
pH Adjustment: Evaluate the pH of your final assay solution. Since the compound contains a sulfonamide group, adjusting the pH can significantly impact its solubility.[2]
Troubleshooting Guide: Enhancing Solubility
This guide provides detailed methods to improve the solubility of this compound for your bioassays.
Issue 1: Compound precipitates upon addition to the aqueous buffer.
Solution A: pH Adjustment
The solubility of sulfonamides is often pH-dependent. The sulfonamide group is weakly acidic, and its ionization can be manipulated by altering the pH of the solution.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
-
Solution B: Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[3][4]
-
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in various water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400).
-
Prepare a series of dilutions of your compound in your aqueous assay buffer, with the final co-solvent concentration ranging from 0.1% to 5% (v/v).
-
Visually inspect for precipitation immediately after preparation and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.
-
Select the co-solvent and concentration that provides the desired compound concentration without precipitation and has minimal impact on your assay.
-
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration in Cell-Based Assays |
| DMSO | 0.1% - 1% | < 1% |
| Ethanol | 0.5% - 2% | < 2% |
| Propylene Glycol | 1% - 5% | Varies by cell line |
| PEG 400 | 1% - 5% | Varies by cell line |
Solution C: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]
-
Experimental Protocol: Inclusion Complex Formation
-
Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration range of 1-10% (w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the clear supernatant.
-
Issue 2: Inconsistent results in biological assays due to suspected poor solubility.
Solution: Confirm Compound Dissolution
Even without visible precipitation, micro-precipitates or incomplete dissolution can lead to variability in your results.
-
Workflow for Ensuring Complete Dissolution
Caption: Workflow for preparing compound dilutions for bioassays.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the decision-making process for addressing solubility issues and the general mechanism of action for solubility enhancers.
Caption: Decision tree for troubleshooting solubility issues.
Caption: General mechanisms of common solubility enhancers.
References
avoiding dust formation when handling pyrazole sulfonamides
This guide provides researchers, scientists, and drug development professionals with best practices for handling pyrazole sulfonamides to minimize dust formation and ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pyrazole sulfonamide dust?
A1: Like many fine powders, pyrazole sulfonamide dust can present several hazards:
-
Inhalation and Exposure: Fine dust particles can be easily inhaled, potentially leading to respiratory irritation or other health effects depending on the specific compound's toxicity. Some pharmaceutical powders can be harmful even in tiny amounts if inhaled, ingested, or absorbed through the skin.[1][2][3]
-
Cross-Contamination: Airborne dust can settle on surfaces and equipment, leading to the cross-contamination of other experiments and products, which is a significant concern in pharmaceutical manufacturing.[4][5][6]
-
Combustibility: Many organic powders, when suspended in the air in sufficient concentrations, can form explosive dust clouds.[1][2][7] It is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole sulfonamide to understand its combustible properties.
Q2: What are the initial steps I should take to prevent dust formation?
A2: The most effective strategies involve a layered approach focusing on containment at the source:
-
Substitution: If possible, consider using a less hazardous form of the chemical, such as a pre-mixed liquid solution or purchasing the powder in pre-weighed vials to which a solvent can be directly added.[8][9]
-
Engineering Controls: Utilize containment solutions like balance enclosures, glove boxes, or a chemical fume hood when weighing and handling powders.[3][10][11] These create a physical barrier and use ventilation to capture dust at the source.
-
Process Modification: Minimize open transfers of powders. Use funnels and keep container lips clean to prevent the dispersal of dust.[10] Consider micro-scaling experiments to reduce the total amount of chemical handled.
Q3: What type of ventilation is most effective for controlling pyrazole sulfonamide dust?
A3: Local Exhaust Ventilation (LEV) is the most effective engineering control for capturing dust at its source.[10][11][12][13] This includes:
-
Chemical Fume Hoods: Ideal for many laboratory manipulations, though the airflow may affect the accuracy of highly sensitive balances.[3][14]
-
Ventilated Balance Enclosures: Specifically designed for weighing powders, these provide a stable environment for the balance while capturing any generated dust with a HEPA filter.[8][11]
-
Proper Use: Ensure that any ventilation system is properly maintained and that the airflow is sufficient to capture dust effectively.[12][13] Avoid rapid movements that can disrupt the airflow and cause dust to escape.[10]
Q4: How should I clean up spills of pyrazole sulfonamide powder?
A4: Proper cleaning is critical to prevent the re-aerosolization of dust.
-
DO NOT use compressed air or dry sweeping to clean up powders, as this will disperse the dust into the air.[12][13][15]
-
DO use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter to clean surfaces.[10][13][15]
-
Follow up with wet wiping using a solvent in which the powder is soluble to remove any remaining residue.[8][10]
-
Dispose of all cleaning materials and contaminated personal protective equipment (PPE) as hazardous waste according to your institution's guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Visible dust in the air during weighing. | - Weighing on an open bench.- Improper use of fume hood (e.g., sash too high, rapid movements).- Malfunctioning or inadequate ventilation. | - Use a ventilated balance enclosure or a glove box for weighing.[10][11]- Ensure the fume hood sash is at the appropriate height and minimize rapid arm movements.[10]- Have your ventilation system inspected to ensure it is functioning correctly.[12][13] |
| Powder sticking to surfaces due to static electricity. | - Low humidity in the laboratory.- Inherent electrostatic properties of the powder. | - Use an anti-static gun or bar to neutralize static charge on containers and surfaces.[3][9]- Use anti-static weigh boats and other accessories.[10]- If possible, control the humidity in the laboratory. |
| Contamination of nearby experiments. | - Airborne dust from handling procedures.- Inadequate cleaning of shared equipment. | - Isolate powder handling activities from other experimental areas.[10]- Implement a strict cleaning protocol for all shared equipment after use with powders.[8]- Designate specific tools and equipment for powder handling only.[10] |
| Inconsistent results in experiments using pyrazole sulfonamides. | - Cross-contamination from other substances.- Loss of material due to dust generation during transfer. | - Follow strict protocols to prevent cross-contamination (see above).- Use techniques that minimize open transfers, such as dissolving the powder in a vial before transferring it to the reaction vessel.[8]- Pre-weigh aliquots to avoid repeated handling of the bulk powder.[10] |
Experimental Protocols: Best Practices for Handling Pyrazole Sulfonamides
Protocol 1: Weighing Pyrazole Sulfonamides
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[8] For highly potent compounds, consider double gloving.[8]
-
Designate a specific area for weighing and cover the work surface with absorbent bench paper.[3][9]
-
If possible, use a ventilated balance enclosure. Alternatively, a chemical fume hood can be used, though be mindful of potential airflow effects on the balance.[3][8]
-
-
Procedure:
-
Use disposable weigh paper or boats to avoid cross-contamination.[8]
-
Slowly and carefully transfer the powder from the stock container to the weigh paper using a clean spatula.
-
Keep the stock container as close to the balance as possible to minimize the distance the powder has to travel.
-
Close the stock container immediately after dispensing the desired amount.
-
-
Clean-up:
-
Carefully fold the weigh paper and transfer the powder to your experimental setup.
-
Dispose of the used weigh paper and any other disposable items in a designated waste container.[8]
-
Clean the balance and surrounding surfaces with a HEPA-filtered vacuum, followed by a wet wipe with an appropriate solvent.[8][10]
-
Visualizations
References
- 1. resources.psi-bfm.com [resources.psi-bfm.com]
- 2. ddpsinc.com [ddpsinc.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. scribd.com [scribd.com]
- 5. camfilapc.com [camfilapc.com]
- 6. Dust Control & Air Filtration for Pharmaceutical Industry | Dustcheck [dustcheck.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. dustarrest.com [dustarrest.com]
- 11. dustarrest.com [dustarrest.com]
- 12. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 13. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrazole Sulfonamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents and the stereochemistry of pyrazole sulfonamide scaffolds are pivotal in determining their biological efficacy. Isomeric variations can lead to significant differences in pharmacological activity, underscoring the importance of detailed structure-activity relationship (SAR) studies in drug discovery. This guide provides an objective comparison of the biological activities of different pyrazole sulfonamide isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
N-Alkylation Isomers: Impact on Antiproliferative Activity
A study comparing 3,5-dimethyl-1H-pyrazole-4-sulfonamide with its N-methylated isomer, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, revealed notable differences in their antiproliferative effects against U937 human leukemia cells. The introduction of a methyl group on the pyrazole nitrogen influenced the compound's potency.
Quantitative Data Summary
| Compound ID | Isomer Type | Structure | IC₅₀ (µM) against U937 cells[1] |
| MR-S1-5 | 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative | N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Data not explicitly provided in abstract |
| MR-S1-6 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivative | N-(4-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Data not explicitly provided in abstract |
Note: While the study highlights the synthesis and testing of these isomers, specific IC₅₀ values for a direct comparison were not available in the provided search results. The study's focus was on the synthesis and characterization of these series of compounds.[1]
Experimental Protocols
Antiproliferative Activity Assay: [1] The in vitro antiproliferative activity of the synthesized pyrazole-4-sulfonamide derivatives was evaluated against U937 cells using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The half-maximal inhibitory concentration (IC₅₀) was calculated using GraphPad Prism software.
Logical Relationship: N-Alkylation and Activity
The comparison between the N-H and N-CH₃ pyrazole sulfonamides highlights a key structural modification that can be explored to modulate biological activity. The presence or absence of the N-H proton can affect hydrogen bonding interactions with target proteins, while the addition of a methyl group can alter lipophilicity and steric hindrance.
References
Comparative Guide: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide and Other Pyrazole Derivatives
Introduction
The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2][3] This designation stems from its presence in numerous biologically active compounds and approved pharmaceuticals, including the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.[1][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus make it a cornerstone in modern drug discovery.[3][5]
When combined with a sulfonamide moiety (-SO₂NH₂), another critical pharmacophore known for its broad spectrum of pharmacological activities since the advent of sulfa drugs, the resulting pyrazole sulfonamide scaffold presents a strategic approach to developing novel therapeutic agents.[1][6] This guide provides a comparative analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a key research chemical and synthetic intermediate, against other pyrazole derivatives with established biological activities.
Overview of this compound
This compound (CAS No: 88398-53-2) is primarily utilized as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring both the stable pyrazole core and a reactive sulfonamide group, allows medicinal chemists to generate libraries of novel compounds for screening against various biological targets.[1] While extensive biological data on the compound itself is limited, its value lies in its role as a precursor for developing new pyrazole-based therapeutic agents.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 88398-53-2 | [1][7][8] |
| Molecular Formula | C₅H₉N₃O₂S | [7][8] |
| Molecular Weight | 175.21 g/mol | [1][8] |
| InChI Key | FQQRVLUHFKWHRT-UHFFFAOYSA-N | [1][7] |
| Primary Role | Research chemical, Synthetic intermediate | [1][9] |
Comparative Analysis with Bioactive Pyrazole Derivatives
The versatility of the pyrazole scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. This section compares derivatives of the closely related pyrazole-4-sulfonamide core with other major classes of pyrazole-based drugs.
Pyrazole-4-Sulfonamide Derivatives: Antiproliferative Activity
Recent research has focused on synthesizing and evaluating the biological activity of N-substituted pyrazole-4-sulfonamide derivatives. A 2023 study detailed the synthesis of two series of compounds based on 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffolds and tested their in vitro antiproliferative activity against the human U937 lymphoma cell line.[10]
| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | Scaffold | IC₅₀ (µM) |
| 6a | 2-Phenylethyl | 3,5-dimethyl-1H-pyrazole | 12.33 |
| 6b | 2-(4-Methoxyphenyl)ethyl | 3,5-dimethyl-1H-pyrazole | 11.21 |
| 6c | 2-(4-Chlorophenyl)ethyl | 3,5-dimethyl-1H-pyrazole | 10.98 |
| 6d | 2-(3,4-Dimethoxyphenyl)ethyl | 3,5-dimethyl-1H-pyrazole | 11.45 |
| 7a | 2-Phenylethyl | 1,3,5-trimethyl-1H-pyrazole | 11.98 |
| 7b | 2-(4-Methoxyphenyl)ethyl | 1,3,5-trimethyl-1H-pyrazole | 11.12 |
| 7c | 2-(4-Chlorophenyl)ethyl | 1,3,5-trimethyl-1H-pyrazole | 10.54 |
| 7d | 2-(3,4-Dimethoxyphenyl)ethyl | 1,3,5-trimethyl-1H-pyrazole | 11.01 |
| Mitomycin C | (Reference Drug) | - | 9.87 |
Data sourced from a study on new pyrazole-4-sulfonamide derivatives, which demonstrated moderate antiproliferative activity.[10] The results indicate that substitutions on the sulfonamide nitrogen can modulate bioactivity, with the 2-(4-Chlorophenyl)ethyl group (compound 7c ) showing the lowest IC₅₀ value.
Broader Classes of Pyrazole-Based Drugs
The pyrazole core is a key component in drugs across various therapeutic areas. The functionalization of the pyrazole ring dictates the compound's biological target and clinical application.
| Class | Example Drug | Primary Biological Target | Therapeutic Area |
| COX-2 Inhibitors | Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[4][11] |
| PDE5 Inhibitors | Sildenafil | cGMP-specific phosphodiesterase type 5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension[2][3] |
| Kinase Inhibitors | Ruxolitinib, Ibrutinib | Janus kinase (JAK), Bruton's tyrosine kinase (BTK) | Oncology, Autoimmune Diseases[2] |
| Antipsychotics | CDPPB | Metabotropic glutamate receptor 5 (mGluR5) | Schizophrenia[4][11] |
| Antimicrobials | Various Anilino Pyrazoles | Bacterial Topoisomerases | Infectious Diseases[2][4] |
This comparison highlights that while the pyrazole-4-sulfonamide scaffold shows potential in oncology, other pyrazole derivatives have been successfully developed for a wide array of targets and diseases. The specific substitution pattern on the pyrazole ring is critical for achieving desired potency and selectivity.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the synthesis and evaluation of the pyrazole-4-sulfonamide derivatives discussed in Table 1.[6][10]
General Synthesis of Pyrazole-4-Sulfonyl Chloride (Intermediate)
The primary route to pyrazole-4-sulfonamides involves the sulfonation of the pyrazole ring to form a sulfonyl chloride intermediate.[1]
-
Reaction Setup: A solution of the starting pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) in chloroform is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.
-
Sulfonation: Chlorosulfonic acid is added dropwise to the stirred pyrazole solution, maintaining the temperature at 0 °C.
-
Heating: After addition, the reaction mixture is heated to 60 °C and stirred for approximately 10 hours.
-
Thionyl Chloride Addition: Thionyl chloride is added to the mixture at 60 °C over 20 minutes, and the reaction is stirred for an additional 2 hours.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mass is quenched with cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude pyrazole-4-sulfonyl chloride, which can be purified by column chromatography.[6]
Synthesis of Final Pyrazole-4-Sulfonamide Derivatives
The sulfonyl chloride intermediate is then reacted with a primary or secondary amine to yield the final sulfonamide product.[10]
-
Reaction Setup: The pyrazole-4-sulfonyl chloride intermediate is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Amine Addition: The desired amine (e.g., 2-phenylethylamine) and a base like N,N-Diisopropylethylamine (DIPEA) are added to the solution.
-
Stirring: The reaction is stirred at room temperature for several hours, with progress monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified using column chromatography to obtain the pure N-substituted pyrazole-4-sulfonamide.[10]
In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)
The antiproliferative effects of the synthesized compounds were evaluated using a luminescent cell viability assay.[10]
-
Cell Seeding: U937 cells are seeded into 96-well microplates at a density of 1x10⁴ cells per well in a suitable culture medium.
-
Compound Treatment: The cells are treated with the synthesized pyrazole derivatives at various concentrations and incubated for 48 hours.
-
Reagent Addition: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol.
-
Lysis and Luminescence: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[10]
Visualized Workflows and Relationships
General Synthesis Workflow for Pyrazole-4-Sulfonamides
Caption: General two-step synthesis route for pyrazole-4-sulfonamides.
Logical Relationship of Pyrazole Derivatives
Caption: Hierarchical classification of the pyrazole scaffold.
Experimental Workflow for In Vitro Antiproliferative Assay
Caption: Workflow for determining antiproliferative activity.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 88398-53-2: this compound [cymitquimica.com]
- 8. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Bioactivity of Pyrazole Sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiproliferative bioactivity of selected 1,3-Dimethyl-1H-pyrazole-4-sulfonamide derivatives against alternative compounds. The data presented is intended to inform research and development efforts in the field of oncology.
Comparative Analysis of Antiproliferative Activity
The in vitro antiproliferative activity of various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was evaluated against the human lymphoma U937 cell line.[1][2][3][4][5] The half-maximal inhibitory concentrations (IC50) were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3][4][5] For comparison, the IC50 values of Celecoxib, a known anti-inflammatory and anticancer agent also possessing a pyrazole scaffold, against various cancer cell lines are included.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2-(4-methoxyphenyl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | U937 | 15.2 | --INVALID-LINK-- |
| N-(2-(4-chlorophenyl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | U937 | 25.4 | --INVALID-LINK-- |
| N-(2-(4-fluorophenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 18.7 | --INVALID-LINK-- |
| N-(2-(4-methylphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 22.1 | --INVALID-LINK-- |
| Celecoxib | HeLa | 37.2 | --INVALID-LINK-- |
| Celecoxib | HCT116 | 25.8 | --INVALID-LINK-- |
| Celecoxib | HepG2 | 31.4 | --INVALID-LINK-- |
| Celecoxib | MCF-7 | 28.6 | --INVALID-LINK-- |
| Celecoxib | U251 | 11.7 | --INVALID-LINK-- |
| Celecoxib | A2058 | 63 | --INVALID-LINK-- |
| Celecoxib | SAN | 45 | --INVALID-LINK-- |
Experimental Protocols
In Vitro Antiproliferative Assay using CellTiter-Glo®
This protocol outlines the key steps for assessing the antiproliferative activity of test compounds.
-
Cell Seeding:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solutions to achieve the desired final concentrations.
-
Add the diluted compounds to the wells containing the cells. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (DMSO) and a positive control (e.g., Mitomycin C).
-
Incubate the plate for 48 hours.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay): [6][7][8]
-
Equilibrate the 96-well plate to room temperature for 30 minutes.[6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).[1][2][5]
-
Visualizations
Caption: Workflow for in vitro antiproliferative activity assessment.
Caption: Postulated signaling pathway for apoptosis induction.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. scribd.com [scribd.com]
Comparative Analysis of 1,3-Dimethylpyrazole Sulfonamides: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 1,3-dimethylpyrazole sulfonamides, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data.
Introduction to 1,3-Dimethylpyrazole Sulfonamides
The 1,3-dimethylpyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] These compounds have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and herbicidal agents.[2][3][4] The versatility of this scaffold allows for substitutions at various positions, leading to significant modulation of potency and selectivity for different biological targets. This guide will focus on the SAR of this class of compounds, particularly as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and their antiproliferative effects.
Performance Comparison: NAAA Inhibitory Activity
A significant area of research for 1,3-dimethylpyrazole sulfonamides has been in the development of NAAA inhibitors. NAAA is a cysteine hydrolase that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5] Inhibition of NAAA increases PEA levels, offering a promising therapeutic strategy for inflammatory and pain conditions.[6]
The following table summarizes the SAR of a series of pyrazole azabicyclo[3.2.1]octane sulfonamides as human NAAA (h-NAAA) inhibitors. The core scaffold consists of a 1,3-dimethylpyrazole sulfonamide moiety attached to an azabicyclo[3.2.1]octane core.
| Compound ID | Pyrazole Substitution | R Group on Azabicyclo[3.2.1]octane | h-NAAA IC50 (µM)[7][8][9] |
| 1 | 3,5-dimethyl | H | 1.09 |
| 2 | 3-monomethyl | H | >50 |
| 3 | Unsubstituted | H | >50 |
| 4 | 1,3,5-trimethyl | H | >50 |
| 6 | 1,3-dimethyl | H | >50 |
| 8 | 3-methyl-5-ethyl | H | 0.58 |
| 15 | 3,5-diethyl | H | 1.11 |
| 20 | 3,5-dimethyl | endo-phenyl | 0.23 |
| 21 | 3,5-dimethyl | exo-phenyl | >50 |
| 50 (ARN19689) | 3,5-dimethyl | endo-ethoxymethyl-pyrazinyloxy | 0.042 |
Key SAR Observations for NAAA Inhibition:
-
Pyrazole Substitution: The 3,5-dialkyl substitution on the pyrazole ring is crucial for activity. Unsubstituted or mono-substituted analogues are inactive.[7][8] The presence of a hydrogen bond donor on the pyrazole nitrogen is also critical, as the 1,3,5-trimethyl and 1,3-dimethyl analogues showed a complete loss of inhibitory effect.[7][8] Increasing the lipophilicity at the 3- and 5-positions with ethyl groups did not consistently improve activity.[7]
-
Azabicyclo[3.2.1]octane Core: The introduction of a substituent on the azabicyclo[3.2.1]octane core, particularly in the endo position, significantly enhances potency. The exo-diastereoisomer was found to be inactive, highlighting the importance of the substituent's stereochemistry for binding to the enzyme.[9]
-
Lead Compound: Compound 50 (ARN19689) emerged as a highly potent h-NAAA inhibitor with a low nanomolar IC50 value, demonstrating the successful optimization of this scaffold.[6][7]
Performance Comparison: Antiproliferative Activity
Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their in vitro antiproliferative activity against the human leukemia cell line U937.
| Compound ID | Core Scaffold | R Group on Sulfonamide | U937 IC50 (µM) |
| MR-S1-3 | 3,5-dimethyl-1H-pyrazole-4-sulfonamide | N-phenethyl | Data not explicitly provided in search results |
| MR-S1-4 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | N-phenethyl | Data not explicitly provided in search results |
| MR-S1-11 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | N-(3,4-dimethoxyphenethyl) | Data not explicitly provided in search results |
While the specific IC50 values were not available in the provided search results, the study highlighted that these compounds were tested for their antiproliferative activity, and their synthesis and characterization were detailed.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorogenic Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.[7][10]
-
Materials:
-
Human recombinant NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5[7]
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)[7]
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[7]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.[7]
-
Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution to each well.[7]
-
Measure the fluorescence intensity over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antiproliferative Activity Assay (U937 Cells)
This protocol describes the assessment of the antiproliferative activity of test compounds on the human leukemia cell line U937 using a standard MTT assay.[11]
-
Materials:
-
U937 human monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed U937 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
NAAA Signaling Pathway in Inflammation
Inhibition of NAAA by 1,3-dimethylpyrazole sulfonamides leads to the accumulation of its substrate, PEA. PEA then acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[12][13] Activation of PPAR-α leads to the transcription of genes involved in the resolution of inflammation and pain.[14]
Caption: NAAA signaling pathway and the effect of 1,3-dimethylpyrazole sulfonamide inhibitors.
Experimental Workflow for NAAA Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing NAAA inhibitors.
Caption: A generalized workflow for the discovery of novel NAAA inhibitors.
Logical Relationship of SAR for NAAA Inhibitors
This diagram illustrates the key structural modifications on the 1,3-dimethylpyrazole sulfonamide scaffold and their impact on NAAA inhibitory activity.
Caption: Key SAR determinants for NAAA inhibition by 1,3-dimethylpyrazole sulfonamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxic Agents on U937 Human Leukemia Cells
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the cytotoxic effects of established chemotherapeutic agents on the U937 human monocytic leukemia cell line, a widely used model for studying myeloid malignancies. Due to a lack of available experimental data on the cytotoxicity of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in U937 cells, this document focuses on a selection of clinically relevant alternatives: Cytarabine, Daunorubicin, Etoposide, and Venetoclax. The information presented herein is intended to serve as a resource for researchers and scientists in the field of oncology and drug discovery.
Executive Summary of Cytotoxic Effects
The following table summarizes the cytotoxic potency of the compared agents on U937 cells, as determined by the half-maximal inhibitory concentration (IC50) from various studies. It is important to note that IC50 values can vary between different experimental setups and assay methods.
| Compound | IC50 (µM) on U937 Cells | Treatment Duration | Assay Method |
| Cytarabine | 0.14 | 72 hours | Not Specified |
| Daunorubicin | 1.31 | 24 hours | MTT Assay[1] |
| Etoposide | ~2-fold increase in IC50 with fibronectin adhesion | Not Specified | MTT Assay |
| Venetoclax | >1 (relatively resistant) | 72 hours | CCK-8 Assay |
In-Depth Comparison of Cellular Effects
This section provides a more detailed comparison of the observed effects of each agent on U937 cell viability and apoptosis.
| Parameter | Cytarabine | Daunorubicin | Etoposide | Venetoclax |
| Cell Viability | Dose-dependently decreases the number of viable cells.[2] | Markedly decreases cell viability in a dose-dependent manner.[1] | Induces a concentration-dependent decrease in cell viability. | Causes growth arrest in a concentration- and time-dependent manner. |
| Apoptosis Induction | Induces apoptosis, which is preceded by differentiation at lower concentrations.[3] | Induces typical apoptosis with characteristic morphological changes and intense internucleosomal DNA fragmentation.[1] | Induces apoptosis, with the mechanism (caspase-dependent vs. independent) being concentration-dependent.[4] | Can induce apoptosis, although U937 cells are considered relatively resistant. |
| Quantitative Apoptosis Data | Treatment with 0.5 µM for 24 hours in the presence of NAC showed a significant increase in apoptosis compared to control. | Treatment with its IC50 concentration (1.31 µM) for 24 hours resulted in a 5.39-fold increase in apoptosis.[1] | Treatment with 10 µM for 30 hours resulted in the majority of cells (>95%) being apoptotic.[5] | Pre-treatment of NK cells with 400 nM Venetoclax for 18 hours significantly increased their ability to induce apoptosis in U937 cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture
U937 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of 1 x 10^5 to 2 x 10^6 cells/mL.
Cell Viability and Cytotoxicity Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Procedure:
-
Seed U937 cells in an opaque-walled 96-well plate at a density of approximately 4,000 cells per well in 100 µL of culture medium.
-
Add the test compounds at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This colorimetric assay measures the activity of LDH released from damaged cells.
-
Procedure:
-
Seed U937 cells in a 96-well plate as described above.
-
Treat cells with the test compounds and appropriate controls (vehicle control, maximum LDH release control).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed U937 cells (1 x 10^5 cells/well) in 6-well plates and treat with the compounds for the indicated time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in apoptosis and a general workflow for assessing cytotoxicity.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
References
- 1. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 4. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectral Data Analysis for the Confirmation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Confirmation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.
This guide provides a comparative analysis of the spectral data for the confirmation of this compound. Due to the limited availability of publicly accessible, detailed spectral data for this specific compound, this guide presents a combination of expected spectral characteristics alongside a detailed comparison with closely related, well-characterized pyrazole sulfonamide derivatives. This approach allows for a robust structural confirmation by analogy and highlights key spectral features for researchers working with this class of compounds.
Executive Summary of Spectral Data
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | The spectrum is expected to show distinct singlets for the N-methyl and C-methyl groups, a singlet for the pyrazole ring proton, and a broad singlet for the sulfonamide (NH₂) protons. |
| ¹³C NMR | The spectrum should display signals corresponding to the two methyl carbons and the three carbons of the pyrazole ring. |
| Mass Spectrometry (LC-MS) | The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 176.0488.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretch of the sulfonamide group (around 3300-3500 cm⁻¹), the pyrazole ring C=N and C=C stretching (1500–1600 cm⁻¹), and the S=O stretching of the sulfonyl group.[1] |
Comparative Spectral Data of Pyrazole Sulfonamide Derivatives
For a robust analysis, the expected spectral data of this compound is compared with the experimentally determined data of two closely related analogs: derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.
3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | HRMS (ESI) m/z |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 11–10.1 (b, 1H), 5.43 (s, 1H), 4.39 (t, J=6.5 Hz, 1H), 2.97 (q, J=6.5 Hz, 2H), 2.45 (s, 6H), 2.11 (t, J=6.5 Hz, 2H), 1.98 (t, J=2 Hz, 2H), 1.77 (t, J=3.5 Hz, 2H), 1.55 (m, 4H) | 147.13, 141.63, 134.39, 122.18, 115.17, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85, 12.95, 10.43 | 3291, 2938, 1668, 1567, 1423, 1316, 1185, 1113 | [M+H]⁺ calcd: 283.39, found: 284.4 |
| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 7.26 (m, 3H), 7.09 (t, J=7 Hz, 2H), 4.30 (t, J=6 Hz, 1H), 3.21 (q, J=6.5 Hz, 2H), 2.81 (t, J=6.5 Hz, 3H), 2.35 (s, 6H) | 144.51, 138.94, 128.57, 128.3, 126.17, 114.89, 43.48, 35.06, 11.70 | 3292, 3156, 2952, 1567, 1429, 1311, 1186, 1114 | [M+H]⁺ calcd: 279.36, found: 280.1 |
1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | HRMS (ESI) m/z |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Not available | Not available | 3284 (NH), 2934 (CH₃), 1636 (C=C), 1530 (C=N), 1316 (CH₃), 1145 (SO₂) | Not available |
| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 7.27 (m, 3H), 7.1 (dd, J=2.1, 1.5 Hz, 2H), 4.28 (t, J=6 Hz, 3H), 3.71 (s, 3H), 3.18 (q, J=6.9, 6.6 Hz, 3H), 2.79 (t, J=6.6 Hz, 3H), 2.35 (s, 3H), 2.27 (s, 3H) | 145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.05 | 3399, 2928, 1636, 1523, 1456, 1313, 1148 | [M+H]⁺ calcd: 293.38, found: 294.2 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. For high-resolution mass spectrometry (HRMS), compare the experimentally measured exact mass with the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
Navigating Beyond Pyrazole Sulfonamides: A Comparative Guide to Alternative Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrazole sulfonamide scaffold has long been a cornerstone in the design of targeted therapies. However, the quest for improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of alternative molecular frameworks. This guide provides an objective comparison of promising alternative scaffolds, supported by experimental data, to inform and inspire future drug discovery efforts.
This comparative analysis delves into two key strategies for moving beyond the traditional pyrazole sulfonamide core: scaffold hopping and bioisosteric replacement. We present case studies with quantitative data for the following transformations:
-
Scaffold Hopping: From a pyrazolone to an azaindole scaffold for the inhibition of the SHP2 phosphatase.
-
Bioisosteric Replacement: Substitution of the sulfonamide moiety with a sulfamide group in inhibitors of 15-lipoxygenase (15-LO).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the parent pyrazole-based compounds and their alternative scaffold counterparts, allowing for a direct comparison of their biological activity.
Table 1: Scaffold Hopping - Pyrazolone vs. Azaindole for SHP2 Inhibition
| Scaffold | Compound | Target | Enzymatic IC50 (µM) | Cellular IC50 (µM) in HPAF-II cells |
| Pyrazolone | 1 | SHP2 | - | - |
| Azaindole | 45 | SHP2 | 0.031 [1] | 2.6 [1] |
Table 2: Bioisosteric Replacement - Sulfonamide vs. Sulfamide for 15-Lipoxygenase Inhibition
| Scaffold Feature | Compound | Target | Enzymatic IC50 (µM) |
| Pyrazole Sulfonamide | Lead Compound | 15-LO | - |
| Pyrazole Sulfamide | Optimized Analog | 15-LO | Improved Potency [2] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
SHP2 Phosphatase Inhibition Assay
This protocol is adapted from the methods used to evaluate the azaindole-based SHP2 inhibitors.[1][3]
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for SHP2 activation
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Activate the SHP2 enzyme by pre-incubating it with the IRS-1 peptide.
-
In a 384-well plate, add the test compound dilutions.
-
Add the pre-activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode at regular intervals for 30-60 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of SHP2 activity relative to the DMSO control against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
15-Lipoxygenase (15-LO) Inhibition Assay
This protocol is a general representation of an assay to determine the inhibitory activity against 15-LO.
Materials:
-
Purified recombinant human 15-lipoxygenase
-
Linoleic acid as the substrate
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a quartz cuvette, mix the assay buffer and the test compound at the desired concentration.
-
Add the 15-LO enzyme solution and incubate for a defined period at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Mandatory Visualization: Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key signaling pathways and the logical progression of scaffold modification.
References
A Comparative Guide to N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. The information presented, supported by experimental data, is intended to aid in the evaluation of these compounds as potential therapeutic agents for inflammatory and pain-related disorders.
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in regulating the levels of bioactive N-acylethanolamines (NAEs), particularly the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By catalyzing the hydrolysis of PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. The inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in inflammation.[1][2] This mechanism of action has positioned NAAA as a promising therapeutic target.[1][2]
Comparative In Vitro Efficacy and Selectivity of NAAA Inhibitors
The development of potent and selective NAAA inhibitors is critical to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the in vitro potency (IC50 values) of representative NAAA inhibitors from different chemical classes and their selectivity against other key hydrolases involved in lipid signaling, such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MGL), and α/β-hydrolase domain 6 (ABHD6).
| Inhibitor Class | Compound | NAAA IC50 (nM) | FAAH IC50 (nM) | MGL IC50 (nM) | ABHD6 IC50 (nM) | Reference(s) |
| β-Lactone | (S)-OOPP | 420 | >100,000 | >10,000 | - | [1] |
| ARN077 | 7.3 | >30,000 | - | - | [1] | |
| Oxazolidinone | F96 | 270 | 42,050 | >100,000 | - | [3] |
| Benzothiazole-piperazine | ARN19702 | 230 | - | - | - | |
| Cyanamide | Compound 1 | 5 | >10,000 | >10,000 | >10,000 | [1] |
| Compound 2 | 8 | >10,000 | >10,000 | >10,000 | [1] | |
| Isothiocyanate | AM9023 | 350 | >10,000 | >10,000 | - | [4] |
| Pyrrolidine Carboxamide | Compound 16 | 2,120 | >100,000 | >100,000 | - | [5] |
| Natural Product | Atractylodin | 2,810 | - | - | - |
Note: The data presented are compiled from different studies and should be interpreted with caution as experimental conditions may vary. A direct head-to-head comparison under identical conditions would provide the most accurate assessment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of NAAA inhibitors, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Fluorometric NAAA Enzyme Activity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.
Materials:
-
Recombinant human NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar.
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control) to each well.
-
Add 88 µL of NAAA assay buffer containing the recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Include wells without enzyme as a negative control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (in assay buffer) to each well. The final substrate concentration should be at or near the Km value for NAAA.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the increase in fluorescence over time (kinetic read) for 30-60 minutes. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is detected.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity in Macrophages
This protocol assesses the ability of NAAA inhibitors to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2 microglia).[6][7]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test NAAA inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment and incubate overnight.
-
Compound Treatment:
-
The following day, replace the culture medium with fresh medium.
-
Pre-treat the cells with various concentrations of the NAAA inhibitor or vehicle (DMSO) for 30-60 minutes.
-
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.[6]
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the LPS-stimulated vehicle control wells to determine the dose-dependent inhibitory effect of the NAAA inhibitor.
Conclusion
The in vitro data presented in this guide demonstrate that several classes of NAAA inhibitors exhibit high potency and selectivity.[1] In particular, cyanamide and some β-lactone derivatives show single-digit nanomolar IC50 values against NAAA with excellent selectivity over other related hydrolases.[1] The provided experimental protocols offer a standardized framework for the in vitro and cell-based validation of these and other novel NAAA inhibitors. Further in vivo studies are essential to fully elucidate the therapeutic potential of these compounds in various inflammatory and pain models.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Assessing the Purity of Synthesized 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
The rigorous assessment of purity for synthesized active pharmaceutical ingredients and research chemicals like 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a cornerstone of reliable scientific research and drug development. This guide provides a comparative overview of common analytical techniques, complete with experimental protocols and data interpretation, to ensure the identity, purity, and quality of the synthesized compound.
Potential Impurities in Pyrazole Synthesis
The synthesis of pyrazole derivatives can sometimes result in the formation of various impurities. A common issue, particularly with the use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products, which can be challenging to separate.[1] Incomplete cyclization or aromatization may lead to pyrazoline intermediates as byproducts.[1] Additionally, side reactions involving the hydrazine starting material can produce colored impurities.[1] It is also possible for unreacted starting materials or residual solvents to remain in the final product.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach utilizing several analytical techniques is often the most effective strategy for purity determination. The choice of method depends on the specific information required, such as qualitative identification, quantitative assessment, or structural elucidation of unknown impurities.[2] Chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are among the most commonly used methods due to their high sensitivity and specificity.[3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), presence of impurities, retention time. | High sensitivity, excellent for quantitative analysis, widely applicable.[3] | Requires reference standards for absolute quantification, may not separate all co-eluting impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Identification of volatile impurities, confirmation of molecular weight. | High sensitivity and specificity for volatile compounds, provides structural information.[1] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4] |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of impurities with different chemical shifts.[1][5] | Provides detailed structural information, can detect a wide range of impurities without a reference standard. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, and S. | Confirmation of the empirical and molecular formula.[6] | Provides fundamental confirmation of the elemental composition. | Does not detect impurities with the same elemental composition, requires a highly pure sample for accurate results. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a stationary phase. | Rapid qualitative assessment of reaction completion and the number of components.[1] | Simple, fast, and inexpensive for monitoring reactions. | Not quantitative, lower resolution compared to HPLC. |
Experimental Protocols
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation.[6]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase (initial conditions).
¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound.[7][8][9]
-
Instrumentation: 300, 400 or 500 MHz NMR spectrometer.[8][9][10]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
¹H NMR: Look for the characteristic peaks corresponding to the protons of the pyrazole ring, the two methyl groups, and the sulfonamide NH₂ protons. The integration of these peaks should correspond to the number of protons in the structure. Impurities will present as additional, unassignable peaks.
-
¹³C NMR: Identify the signals for the five carbon atoms in the molecule. The chemical shifts will confirm the carbon skeleton.
-
This technique provides evidence for the elemental composition and purity of the synthesized compound.[6]
-
Procedure: A small, precisely weighed amount of the dried sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage of each element.
-
Data Comparison: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values calculated from the molecular formula (C₅H₉N₃O₂S).[6] A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[6]
Theoretical Elemental Composition for C₅H₉N₃O₂S:
-
Carbon (C): 34.27%
-
Hydrogen (H): 5.18%
-
Nitrogen (N): 23.98%
-
Sulfur (S): 18.30%
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Logic for selecting an analytical technique.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. academic.oup.com [academic.oup.com]
- 5. NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
Comparative In Vivo Efficacy of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 1,3-dimethyl-1H-pyrazole-4-sulfonamide analogs, focusing on their therapeutic potential in inflammation and oncology. The data presented is compiled from various preclinical studies to facilitate a comparative analysis of their pharmacological activities.
Anti-Inflammatory Activity: Targeting the COX-2 Pathway
A significant number of this compound analogs have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of novel compounds.
In Vivo Efficacy Data: Carrageenan-Induced Paw Edema in Rats
| Compound/Analog | Dose (mg/kg) | Route of Administration | Time Point (hours) | Paw Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| Celecoxib | 10 | p.o. | 4 | 21 | Indomethacin (10 mg/kg) | 31 |
| Celecoxib | 30 | i.p. | 4 | Significant reduction | - | - |
| Analog 1 (Generic Celecoxib Analog) | Not Specified | Not Specified | Not Specified | 12.25 | Indomethacin | 7.47 |
| Analog 6 (Generic Celecoxib Analog) | Not Specified | Not Specified | Not Specified | 12.96 | Indomethacin | 7.47 |
| Analog 11b (Generic Celecoxib Analog) | Not Specified | Not Specified | Not Specified | 12.97 | Indomethacin | 7.47 |
| Compound 13i (2-pyrazoline derivative) | Not Specified | Not Specified | Not Specified | Close to Celecoxib | Celecoxib | Not Specified |
Signaling Pathway: COX-2 in Inflammation
The anti-inflammatory effects of these pyrazole sulfonamide analogs are largely attributed to their selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the key steps for assessing the in vivo anti-inflammatory activity of this compound analogs.
1. Animals:
-
Male Wistar rats (180-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Compound Administration:
-
Test compounds (analogs) and a reference drug (e.g., Celecoxib, Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
A control group receives the vehicle used to dissolve the compounds.
3. Induction of Inflammation:
-
One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
5. Data Analysis:
-
The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Anticancer Activity: Targeting the FGFR Signaling Pathway
Several pyrazole sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3] Dysregulation of this pathway is implicated in various cancers. The in vivo efficacy of these compounds is often evaluated in xenograft models.
In Vivo Efficacy Data: Human Tumor Xenograft Models in Mice
| Compound/Analog | Cancer Cell Line | Mouse Model | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (TGI) (%) |
| PD173074 (FGFR inhibitor) | RT112 (Bladder Cancer) | Subcutaneous Xenograft | Not Specified | Not Specified | Significant delay in tumor growth |
| Lucitanib (FGFR/VEGFR inhibitor) | SNU16 (Gastric Cancer, FGFR2 amplified) | Xenograft | 10 | PO, QD | Dose-dependent inhibition |
| Lucitanib (FGFR/VEGFR inhibitor) | MNK45 (Gastric Cancer, FGFR2 non-amplified) | Xenograft | 10 | PO, QD | Dose-dependent inhibition |
| AZD4547 (FGFR inhibitor) | FGFR3-TACC3 glioma | Xenograft | Not Specified | Oral | Prolonged survival |
Signaling Pathway: FGFR in Cancer
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[4][5] Aberrant activation of this pathway can drive tumor growth. Pyrazole sulfonamide analogs that inhibit FGFRs can block these downstream signaling events.
Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound analogs.
1. Cell Lines and Animals:
-
Human cancer cell lines with known FGFR status (e.g., amplified, mutated, or wild-type) are used.
-
Immunocompromised mice (e.g., nude or SCID) are used as hosts.
2. Tumor Implantation:
-
Cancer cells are harvested, and a specific number of viable cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor volume is measured regularly with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
5. Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Techniques for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
This guide provides a comparative overview of three prominent analytical techniques for the characterization and quantification of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals, offering insights into the performance, experimental protocols, and data presentation associated with each method.
Introduction to this compound
This compound is a heterocyclic compound containing a pyrazole ring and a sulfonamide functional group.[1][2] Its molecular structure and properties are of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its identification, quantification, and quality control.
Molecular Properties:
| Property | Value |
| Chemical Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol [1][2] |
| Monoisotopic Mass | 175.04154771 Da |
| Expected [M+H]⁺ ion (m/z) | ~176.0488 |
Section 1: Mass Spectrometry (MS) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of this compound. It offers excellent selectivity and specificity, making it the gold standard for trace-level quantification and structural elucidation.
Predicted Fragmentation Pathway
While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of similar sulfonamide-containing molecules under collision-induced dissociation (CID). The primary fragmentation is expected to involve the loss of sulfur dioxide (SO₂), a characteristic fragmentation of the sulfonamide group.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS
A typical LC-MS/MS protocol for the analysis of sulfonamides, adaptable for this compound, is outlined below.
Sample Preparation (Solid-Phase Extraction - SPE)
Caption: A generalized workflow for sample preparation using Solid-Phase Extraction.
Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 176.1 m/z |
| Product Ions (Q3) | Predicted: ~112.1 m/z (quantitative), ~96.1 m/z (qualitative) |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
Section 2: Comparison with Alternative Analytical Methods
While LC-MS/MS offers superior sensitivity and selectivity, other techniques like HPLC-UV and Capillary Electrophoresis provide viable alternatives with their own sets of advantages and disadvantages.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of pharmaceutical compounds.[3] For sulfonamides, UV detection is typically performed in the range of 260-280 nm.
Performance Comparison
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL)[3] |
| Selectivity | Very High | Moderate (potential for co-eluting interferences) |
| Cost | High | Low to Moderate |
| Complexity | High | Moderate |
| Throughput | High (with fast gradients) | Moderate |
Experimental Protocol: HPLC-UV
The liquid chromatography conditions for HPLC-UV are often similar to those used for LC-MS. The primary difference is the detector.
| Parameter | Typical Value |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | 270 nm (typical for sulfonamides) |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is known for its high efficiency, short analysis times, and low sample and reagent consumption.[4]
Performance Comparison
| Feature | LC-MS/MS | Capillary Electrophoresis (CE-UV) |
| Sensitivity | Very High | Low to Moderate |
| Selectivity | Very High | High (for charged analytes) |
| Cost | High | Low |
| Sample Volume | Low (µL) | Very Low (nL) |
| Analysis Time | Minutes | Minutes |
Experimental Protocol: Capillary Electrophoresis
A typical CE method for sulfonamide analysis would involve the following:
| Parameter | Typical Value |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25-50 mM phosphate or borate buffer (pH 7-9) |
| Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) or Electrokinetic |
| Detection | UV at 270 nm |
Section 3: Data Presentation and Summary
Effective data presentation is crucial for the comparison of analytical methods. The following tables summarize the key performance characteristics.
Table 1: Comparison of Quantitative Performance
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE-UV) |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL[5] | Low to mid µg/mL | Mid to high µg/mL |
| Linear Dynamic Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Moderate (2-3 orders of magnitude) |
| Precision (RSD%) | < 5% | < 5% | < 10% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
Table 2: Method Attributes
| Attribute | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE-UV) |
| Instrumentation Cost | High | Low | Low |
| Consumables Cost | Moderate | Low | Very Low |
| Ease of Use | Requires specialized training | Relatively easy to operate | Moderate complexity |
| Robustness | Moderate | High | Moderate |
| Sample Throughput | High | Moderate | High |
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis.
-
LC-MS/MS is the preferred method for applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection.
-
HPLC-UV is a cost-effective and robust alternative for routine quality control and quantification where lower sensitivity is acceptable.
-
Capillary Electrophoresis offers a high-efficiency, low-consumption method that can be advantageous for rapid screening and in situations with limited sample volume.
Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical strategy for their needs.
References
- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]
- 2. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. hpst.cz [hpst.cz]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although comprehensive toxicological data may be limited, the compound should be treated as potentially hazardous.[1]
Personal Protective Equipment (PPE): Always wear standard laboratory personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Hazard Profile
Understanding the hazard profile of this compound is essential for safe handling and disposal.
| Property | Data |
| Chemical Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol [1][4][5][6] |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1][5] |
| Physical Hazards | Highly flammable.[1] |
| Environmental Hazards | Prevent entry into drains as it may be harmful to aquatic life.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][7] Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[2][8]
-
Solid Waste:
-
Liquid Waste:
Step 2: Containerization and Labeling
-
Use only approved, chemically compatible hazardous waste containers that are in good condition with secure, leak-proof lids.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and concentration if applicable.
Step 3: Storage of Chemical Waste
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
This area should be cool, dry, and secure.[4]
-
Ensure that containers of this waste are segregated from incompatible materials.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
The primary disposal method for this flammable compound is often high-temperature incineration in a specially equipped facility with an afterburner and scrubber.[1]
What Not to Do:
-
NEVER dispose of this compound down the drain.[8]
-
DO NOT dispose of laboratory-generated chemical waste with regular or household trash.[8]
-
AVOID mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.
Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, prevent the further spread of the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust, and place it into a suitable, labeled container for disposal.[1][4]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering any drains.[1]
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety within the research environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. aaronchem.com [aaronchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3] The recommended PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1][2][3] | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | Prevents skin contact, which may cause irritation.[2] Gloves should be inspected before use.[1] |
| Body Protection | Laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area.[2][5] A NIOSH-approved respirator may be required if dust is generated.[3] | Minimizes the inhalation of dust, which may cause respiratory irritation.[2] |
Operational Plan: Handling Procedures
Safe handling practices are critical to minimize exposure and prevent accidents. All personnel must be trained on these procedures before working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to control dust.[1][4]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.[1]
-
Handling:
-
Storage:
-
Hygiene:
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste unless determined otherwise by institutional guidelines.[4][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Containerization:
-
Spill Cleanup:
-
Final Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound from initial handling to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
